Usp1-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H23F4N7O2 |
|---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-fluoro-3-methyl-1-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C27H23F4N7O2/c1-36-12-18(27(29,30)31)35-24(36)16-6-4-14(5-7-16)11-38-23-17(37(2)26(38)39)10-32-22(20(23)28)19-21(15-8-9-15)33-13-34-25(19)40-3/h4-7,10,12-13,15H,8-9,11H2,1-3H3 |
InChI Key |
JDTDBFVYUWMKSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)CN3C4=C(C(=NC=C4N(C3=O)C)C5=C(N=CN=C5OC)C6CC6)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Usp1-IN-7: A Potent Inhibitor of the USP1-UAF1 Deubiquitinase Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, is a critical regulator of the DNA damage response (DDR) and other cellular processes, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of Usp1-IN-7, a potent inhibitor of the USP1-UAF1 complex. While the detailed discovery and synthesis protocols for this compound are not publicly available in peer-reviewed literature, this document consolidates the known biological activity and provides detailed experimental methodologies for the key assays used to characterize this and other USP1 inhibitors. This guide serves as a valuable resource for researchers investigating the therapeutic potential of USP1 inhibition.
Introduction to USP1
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a pivotal role in several cellular pathways, most notably the DNA damage response.[1][2] USP1, in its active form, complexes with USP1-associated factor 1 (UAF1), which significantly enhances its enzymatic activity.[3] The USP1-UAF1 complex is a key regulator of the Fanconi anemia (FA) pathway and translesion synthesis (TLS), two crucial mechanisms for repairing DNA damage.[2][4]
USP1 exerts its function by removing monoubiquitin from key substrate proteins, including FANCD2 and PCNA.[3][4] Deubiquitination of these substrates is essential for the proper progression and termination of DNA repair processes. Dysregulation of USP1 activity has been implicated in the progression of various cancers, and its inhibition has emerged as a promising therapeutic strategy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5]
This compound: A Potent USP1-UAF1 Inhibitor
This compound (CAS: 3033480-42-8) has been identified as a potent inhibitor of the USP1-UAF1 deubiquitinase complex. While the primary literature detailing its discovery and synthesis is not available, data from chemical suppliers provide key insights into its activity.
Biological Activity
This compound demonstrates potent inhibition of the USP1-UAF1 enzymatic activity and exhibits anti-proliferative effects in cancer cell lines. The available quantitative data is summarized in the table below.
| Parameter | Value | Assay |
| IC50 (USP1-UAF1) | ≤50 nM | Biochemical Deubiquitination Assay |
| IC50 (MDA-MB-436 cell proliferation) | ≤50 nM | Cell-Based Proliferation Assay |
Table 1: Quantitative Biological Activity of this compound
The potent inhibition of both the isolated enzyme complex and cancer cell proliferation suggests that this compound is a cell-permeable compound that effectively engages its target in a cellular context. The MDA-MB-436 cell line is a model for triple-negative breast cancer and is known to have a BRCA1 mutation, making it particularly sensitive to the inhibition of alternative DNA repair pathways.
Note: The detailed synthesis protocol for this compound is not publicly available in the scientific literature. Researchers interested in this compound may need to pursue custom synthesis.
USP1 Signaling Pathway
The USP1-UAF1 complex is a central node in the DNA damage response pathway. Its inhibition by compounds like this compound has significant downstream consequences.
Figure 1: USP1 Signaling Pathway in DNA Damage Response. This diagram illustrates the role of the USP1-UAF1 complex in the Fanconi Anemia and Translesion Synthesis pathways. This compound inhibits USP1-UAF1, leading to the accumulation of ubiquitinated FANCD2-FANCI and PCNA, thereby disrupting DNA repair.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize USP1 inhibitors like this compound.
USP1-UAF1 Biochemical Inhibition Assay
This assay measures the enzymatic activity of the purified USP1-UAF1 complex and the inhibitory effect of a test compound. A common method utilizes a fluorogenic substrate, such as ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Workflow:
Figure 2: Workflow for USP1-UAF1 Biochemical Inhibition Assay. This diagram outlines the key steps for determining the in vitro potency of a USP1 inhibitor.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA).
-
Dilute purified recombinant human USP1-UAF1 complex in assay buffer to the desired concentration (e.g., 2X final concentration).
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired 10X final concentrations.
-
Dilute Ub-AMC substrate in assay buffer to the desired concentration (e.g., 2X final concentration).
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Add 20 µL of the diluted USP1-UAF1 complex to all wells except the negative control wells (add 20 µL of assay buffer to negative control wells).
-
Incubate the plate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding 25 µL of the Ub-AMC substrate solution to all wells.
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation at ~350 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Normalize the data to the positive control (vehicle-treated enzyme) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
MDA-MB-436 Cell Proliferation Assay
This assay determines the effect of a test compound on the proliferation of the MDA-MB-436 human breast cancer cell line.
Workflow:
Figure 3: Workflow for MDA-MB-436 Cell Proliferation Assay. This diagram illustrates the steps to assess the anti-proliferative effect of a compound on cancer cells.
Detailed Protocol:
-
Cell Culture:
-
Culture MDA-MB-436 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Trypsinize and resuspend the cells to a concentration of approximately 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
Prepare a serial dilution of this compound in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells to determine the percent viability.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of the USP1-UAF1 deubiquitinase complex with significant anti-proliferative activity in a relevant cancer cell line model. While the specifics of its discovery and synthesis are not publicly documented, the available data position it as a valuable research tool for studying the biological roles of USP1 and for exploring the therapeutic potential of USP1 inhibition. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to characterize this compound and other novel USP1 inhibitors. Further investigation into the mechanism of action and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. USP1 ubiquitin specific peptidase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Target Validation of USP1 Inhibition in Cancer Cells: A Technical Guide
Disclaimer: As comprehensive data for the specific inhibitor "Usp1-IN-7" is not publicly available, this guide utilizes data from the well-characterized and published USP1 inhibitor, ML323 , as a representative example to illustrate the principles and methodologies of USP1 target validation in cancer cells.
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that has emerged as a promising therapeutic target in oncology.[1] USP1 plays a critical role in the DNA damage response (DDR), primarily through its regulation of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways.[2][3] It achieves this by removing monoubiquitin from key substrate proteins, most notably the Fanconi Anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA).[2][3] In many cancers, particularly those with deficiencies in other DNA repair pathways such as BRCA1 mutations, tumor cells become heavily reliant on USP1 for survival, a concept known as synthetic lethality.[1] Therefore, inhibition of USP1 presents a strategic approach to selectively kill cancer cells and overcome resistance to conventional therapies.[4][5]
This technical guide provides an in-depth overview of the preclinical validation of USP1 as a therapeutic target in cancer cells, using the selective inhibitor ML323 as a case study. It covers the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for target engagement and downstream effects, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action of USP1 Inhibition
USP1, in complex with its cofactor UAF1 (USP1-associated factor 1), removes monoubiquitin from FANCD2 and PCNA.[6] Monoubiquitinated FANCD2 is essential for the repair of DNA interstrand crosslinks, while monoubiquitinated PCNA is crucial for recruiting specialized DNA polymerases to bypass DNA lesions during replication (translesion synthesis).[2][3] By deubiquitinating these substrates, USP1 facilitates the timely disassembly of DNA repair complexes and the resumption of normal cellular processes.
Inhibition of USP1 with a small molecule inhibitor like ML323 blocks this deubiquitination activity.[6] This leads to the accumulation of monoubiquitinated FANCD2 and PCNA, which in turn disrupts the proper progression of DNA repair.[2] The persistent ubiquitination of these substrates can lead to replication stress, cell cycle arrest, and ultimately, apoptosis, particularly in cancer cells that are already experiencing a high level of DNA damage or have compromised DNA repair mechanisms.[7]
Quantitative Data for the USP1 Inhibitor ML323
The following tables summarize the key quantitative data for the USP1 inhibitor ML323, demonstrating its potency and selectivity.
Table 1: Biochemical Potency of ML323 against USP1
| Assay Type | Substrate | IC50 (nM) | Reference(s) |
| Ubiquitin-Rhodamine Assay | Ubiquitin-Rhodamine | 76 | [8] |
| Gel-Based di-Ubiquitin Assay | K63-linked di-Ubiquitin | 174 | [6] |
| Gel-Based Ub-PCNA Assay | Ubiquitinated PCNA | 820 | [6] |
Table 2: Selectivity of ML323 against other Deubiquitinating Enzymes
| DUB Target | IC50 (µM) | Reference(s) |
| USP2 | >114 | [9] |
| USP5 | >114 | [9] |
| USP7 | 47 | [9] |
| USP8 | >114 | [9] |
Table 3: Cellular Activity of ML323 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Effect | Reference(s) |
| H596 | Non-Small Cell Lung Cancer | Clonogenic Survival Assay | Potentiates cisplatin cytotoxicity | [4] |
| U2OS | Osteosarcoma | Clonogenic Survival Assay | Potentiates cisplatin cytotoxicity | [4] |
| MDA-MB-436 | Breast Cancer (BRCA1 mutant) | CellTiter-Glo Viability Assay | Dose-dependent decrease in viability | [10] |
| HCT116 | Colorectal Cancer | Xenograft Mouse Model | In combination with TRAIL, reduces tumor size | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the targeting of USP1 in cancer cells.
In Vitro USP1 Inhibition Assay (Ubiquitin-Rhodamine)
This assay biochemically quantifies the inhibitory activity of a compound against the USP1/UAF1 complex.
-
Materials:
-
Purified recombinant human USP1/UAF1 complex
-
Ubiquitin-Rhodamine 110 Green (Ub-Rho) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20
-
Test inhibitor (e.g., ML323) dissolved in DMSO
-
384-well black, low-volume assay plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
-
-
Protocol:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the inhibitor in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of diluted USP1/UAF1 complex (e.g., final concentration of 0.5 nM) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of Ub-Rho substrate (e.g., final concentration of 50 nM) to each well.
-
Immediately begin kinetic reading of the fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a four-parameter logistic dose-response curve.
-
Western Blot for PCNA and FANCD2 Ubiquitination
This assay assesses the on-target effect of the USP1 inhibitor in cells by measuring the accumulation of ubiquitinated substrates.
-
Materials:
-
Cancer cell line of interest (e.g., U2OS, MDA-MB-436)
-
USP1 inhibitor (e.g., ML323)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors, and 10 mM N-ethylmaleimide (NEM) to inhibit DUBs.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibodies: anti-PCNA, anti-FANCD2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the USP1 inhibitor at various concentrations and for different time points. Include a DMSO vehicle control.
-
To induce DNA damage and enhance the ubiquitination signal, cells can be co-treated with a DNA-damaging agent like cisplatin or UV irradiation.
-
Harvest the cells by washing with ice-cold PBS and then lyse them in RIPA buffer with NEM.
-
Quantify the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PCNA at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system. The ubiquitinated form of PCNA will appear as a band approximately 8 kDa higher than the unmodified form. Similarly, ubiquitinated FANCD2 will show a mobility shift.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the USP1 inhibitor on the viability of cancer cells.
-
Materials:
-
Cancer cell lines
-
USP1 inhibitor
-
96-well white, clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of the USP1 inhibitor in cell culture medium.
-
Treat the cells with the diluted inhibitor or DMSO vehicle control.
-
Incubate the plates for 72-120 hours at 37°C in a humidified incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Ubiquitination Assay
This assay directly demonstrates the ubiquitination of a target protein within a cellular context.
-
Materials:
-
HEK293T cells (or other easily transfectable cell line)
-
Expression plasmids for HA-tagged Ubiquitin, FLAG-tagged USP1, and the protein of interest (e.g., V5-tagged PCNA).
-
Transfection reagent (e.g., Lipofectamine)
-
USP1 inhibitor
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing Lysis Buffer: 1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 mM DTT, supplemented with protease inhibitors and 10 mM NEM.
-
Dilution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, supplemented with protease inhibitors.
-
Antibodies for immunoprecipitation (e.g., anti-V5 agarose beads) and western blotting (e.g., anti-HA, anti-V5).
-
-
Protocol:
-
Co-transfect HEK293T cells with plasmids encoding HA-Ubiquitin, FLAG-USP1, and the V5-tagged substrate.
-
After 24 hours, treat the cells with the USP1 inhibitor or DMSO for the desired time. In a subset of wells, add MG132 for the last 4-6 hours to block proteasomal degradation and allow ubiquitinated proteins to accumulate.
-
Harvest and lyse the cells in Denaturing Lysis Buffer and boil for 10 minutes to dissociate protein-protein interactions.
-
Dilute the lysates 10-fold with Dilution Buffer.
-
Perform immunoprecipitation of the V5-tagged substrate using anti-V5 agarose beads overnight at 4°C.
-
Wash the beads extensively with wash buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Analyze the eluates by western blotting using an anti-HA antibody to detect the ubiquitinated substrate (which will appear as a high-molecular-weight smear or ladder) and an anti-V5 antibody to confirm the immunoprecipitation of the substrate.
-
Visualizations
USP1 Signaling Pathway in DNA Damage Response
Caption: USP1's role in the DNA damage response and its inhibition by ML323.
Experimental Workflow for USP1 Inhibitor Target Validation
Caption: A typical workflow for the preclinical validation of a USP1 inhibitor.
Conclusion
The validation of USP1 as a therapeutic target in cancer cells is a multi-faceted process that involves biochemical characterization of inhibitor potency and selectivity, confirmation of on-target engagement in cellular models, and assessment of the resulting cancer cell-specific phenotypes. The methodologies outlined in this guide, using the well-studied inhibitor ML323 as a template, provide a robust framework for researchers and drug developers to evaluate novel USP1 inhibitors. The ultimate goal of this comprehensive validation is to identify potent and selective clinical candidates, such as KSQ-4279, that can effectively exploit the synthetic lethal relationship between USP1 inhibition and underlying DNA repair deficiencies in various cancers.[5][12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deubiquitylating Enzymes and DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 12. businesswire.com [businesswire.com]
The Role of Usp1-IN-7 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Usp1-IN-7, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a critical deubiquitinating enzyme (DUB) that plays a pivotal role in the DNA Damage Response (DDR), primarily through its regulation of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. By inhibiting USP1, this compound offers a promising therapeutic strategy for cancers, particularly those with deficiencies in other DNA repair pathways like BRCA-mutated tumors. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its impact on cellular signaling pathways.
Introduction to USP1 and the DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). A key post-translational modification that orchestrates the DDR is ubiquitination, a process reversed by deubiquitinating enzymes (DUBs).
Ubiquitin-Specific Protease 1 (USP1), in complex with its cofactor USP1-Associated Factor 1 (UAF1), is a crucial DUB that regulates the DDR by deubiquitinating two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).
-
PCNA Deubiquitination and Translesion Synthesis (TLS): Monoubiquitination of PCNA is a critical step in initiating TLS, a DNA damage tolerance mechanism that allows DNA replication to bypass lesions. USP1 removes this ubiquitin mark, thereby terminating the TLS process.
-
FANCD2 Deubiquitination and the Fanconi Anemia (FA) Pathway: The FA pathway is essential for the repair of DNA interstrand crosslinks (ICLs). Monoubiquitination of the FANCD2-FANCI complex is a central event in this pathway, leading to its localization to chromatin at the site of damage. USP1 deubiquitinates FANCD2, which is necessary for the release of FANCD2 from chromatin and the successful completion of ICL repair.
Given its central role in DNA repair, inhibition of USP1 has emerged as a promising anti-cancer strategy. By preventing the deubiquitination of PCNA and FANCD2, USP1 inhibitors can trap these proteins in their ubiquitinated state, leading to disruption of DNA replication and repair, and ultimately, cell death, particularly in cancer cells that are already reliant on specific DNA repair pathways due to other mutations (e.g., BRCA1/2 mutations).
This compound: A Potent USP1 Inhibitor
This compound (also referred to as Compound 3 in some literature) is a small molecule inhibitor of the USP1/UAF1 deubiquitinase complex.
Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of the USP1/UAF1 complex. By binding to USP1, it prevents the deubiquitination of its substrates, including monoubiquitinated PCNA and FANCD2. This leads to the accumulation of ubiquitinated PCNA and FANCD2, thereby disrupting the TLS and FA DNA repair pathways.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available information.
| Parameter | Value | Assay | Reference |
| IC | ≤50 nM | Biochemical deubiquitinase assay | [1][2] |
| IC | ≤50 nM | MDA-MB-436 breast cancer cell line | [1][2] |
Table 1: In Vitro Activity of this compound
Signaling Pathways and Experimental Workflows
USP1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of USP1 in the DNA damage response and the mechanism of action of this compound.
Caption: USP1 in the DNA Damage Response and Inhibition by this compound.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for the preclinical characterization of a USP1 inhibitor like this compound.
Caption: Preclinical evaluation workflow for a USP1 inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of USP1 inhibitors. These protocols are based on standard techniques used in the field and should be optimized for specific laboratory conditions.
USP1/UAF1 Deubiquitinase Inhibition Assay (Biochemical IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of the USP1/UAF1 complex.
Materials:
-
Recombinant human USP1/UAF1 complex
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
In a 384-well plate, add a small volume of the diluted this compound or DMSO (vehicle control) to each well.
-
Add the USP1/UAF1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-rhodamine110 substrate to each well.
-
Immediately begin kinetic reading of the fluorescence signal (Excitation/Emission ~485/535 nm) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC
50value.
Cell Proliferation Assay (Cellular IC50 Determination)
Objective: To determine the concentration of this compound that inhibits the proliferation of a cancer cell line (e.g., MDA-MB-436) by 50%.
Materials:
-
MDA-MB-436 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well clear, flat-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed MDA-MB-436 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO
2incubator. -
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Normalize the data to the vehicle-treated cells (100% viability) and background (no cells) wells (0% viability).
-
Plot the percent viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC
50value.
Western Blot for Ubiquitinated PCNA and FANCD2
Objective: To qualitatively or quantitatively assess the accumulation of monoubiquitinated PCNA and FANCD2 in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., MDA-MB-436, U2OS)
-
This compound
-
DNA damaging agent (e.g., Mitomycin C or Hydroxyurea to induce ubiquitination)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PCNA and FANCD2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with this compound or DMSO for a specified time. In some experiments, co-treatment with a DNA damaging agent is performed to enhance the ubiquitination signal.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE. Monoubiquitinated forms of PCNA and FANCD2 will migrate slower than their unmodified counterparts.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against PCNA or FANCD2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a digital imaging system. The bands corresponding to the unmodified and monoubiquitinated forms of the proteins should be visible.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of USP1 that effectively disrupts key DNA damage response pathways. Its ability to induce the accumulation of ubiquitinated PCNA and FANCD2 makes it a valuable tool for studying the roles of these proteins in DNA repair and a promising candidate for further development as an anti-cancer therapeutic. The development of USP1 inhibitors like this compound is particularly exciting for its potential in synthetic lethality approaches, where it could be used to target tumors with specific DNA repair deficiencies, such as those with BRCA1/2 mutations. Future research should focus on the in vivo efficacy and safety profile of this compound and its potential in combination therapies with other DNA damaging agents or PARP inhibitors.
References
Cellular Pathways Modulated by USP1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a pivotal role in the regulation of DNA damage response (DDR) pathways.[1][2][3] Its activity is crucial for the proper functioning of the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS), two key mechanisms for repairing DNA damage.[3][4] By removing ubiquitin from its substrates, USP1 helps to stabilize and regulate the function of key proteins involved in these repair processes.[1] In various cancers, the upregulation of USP1 has been observed, contributing to therapeutic resistance by enhancing DNA repair in cancer cells.[1][3] This makes USP1 a compelling target for the development of novel anticancer therapies. This technical guide provides an in-depth overview of the cellular pathways modulated by USP1 inhibitors, focusing on their mechanism of action, supported by quantitative data and detailed experimental protocols. For the purpose of this guide, we will focus on well-characterized selective USP1 inhibitors such as ML323 and KSQ-4279 as representative examples.
Core Cellular Pathways Modulated by USP1 Inhibition
USP1, in complex with its cofactor UAF1 (USP1-Associated Factor 1), primarily regulates the FA and TLS pathways through the deubiquitination of two key substrates: the FANCD2-FANCI complex and Proliferating Cell Nuclear Antigen (PCNA), respectively.[5][6]
The Fanconi Anemia (FA) Pathway
The Fanconi Anemia pathway is a crucial DNA repair mechanism responsible for resolving interstrand crosslinks (ICLs), a highly toxic form of DNA damage. A key event in this pathway is the monoubiquitination of the FANCD2-FANCI heterodimer by the FA core complex, an E3 ubiquitin ligase.[2][7] This ubiquitination is essential for the recruitment of downstream DNA repair proteins to the site of damage.
USP1 acts as a negative regulator of this pathway by deubiquitinating FANCD2 and FANCI, thereby reversing the activation signal.[2][7] Inhibition of USP1 leads to the hyperaccumulation of monoubiquitinated FANCD2 and FANCI, which disrupts the normal progression of DNA repair.[8] This sustained ubiquitination state can impair the resolution of ICLs, leading to genomic instability and ultimately apoptosis in cancer cells.[1]
Translesion Synthesis (TLS) Pathway
Translesion synthesis is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise stall replication.[2] A critical step in TLS is the monoubiquitination of PCNA at the K164 residue by the RAD6-RAD18 E3 ubiquitin ligase complex.[4] Monoubiquitinated PCNA facilitates the recruitment of specialized, low-fidelity TLS polymerases that can synthesize DNA across the lesion.[4]
USP1 deubiquitinates PCNA, which prevents the unscheduled recruitment of TLS polymerases and helps maintain genomic stability.[4][9] By inhibiting USP1, the levels of monoubiquitinated PCNA increase, leading to aberrant activation of TLS.[9] This can result in increased mutagenesis and replication stress, ultimately contributing to cell death, particularly in cancer cells that are already under high replicative stress.
Quantitative Data on USP1 Inhibitors
The potency of USP1 inhibitors is typically determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of different compounds.
| Inhibitor | Assay Type | Substrate | IC50 (nM) | Reference |
| ML323 | Ubiquitin-Rhodamine | Ub-Rho | 76 | [10] |
| ML323 | Gel-based | K63-linked di-Ub | 174 | [10] |
| ML323 | Gel-based | Ub-PCNA | 820 | [10] |
| KSQ-4279 | Ubiquitin-Rhodamine | Ub-Rho | <10 | [5][6] |
| Pimozide | Ubiquitin-Rhodamine | Ub-Rho | 500 | [11] |
| GW7647 | Ubiquitin-Rhodamine | Ub-Rho | 700 | [11] |
Note: The exact IC50 for KSQ-4279 is not publicly disclosed in the provided search results but is stated to be highly potent.
Experimental Protocols
In Vitro Deubiquitinase (DUB) Activity Assay (Fluorogenic)
This assay measures the enzymatic activity of USP1 by monitoring the cleavage of a fluorogenic ubiquitin substrate.
Principle: A quenched fluorophore (e.g., AMC or Rhodamine) is conjugated to the C-terminus of ubiquitin. Upon cleavage by USP1, the fluorophore is released, resulting in a measurable increase in fluorescence.
Materials:
-
Purified USP1/UAF1 complex
-
Ubiquitin-AMC or Ubiquitin-Rhodamine substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test inhibitor (e.g., ML323)
-
96- or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In the microplate, add the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add the purified USP1/UAF1 complex to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic ubiquitin substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 350/460 nm for AMC; 480/540 nm for Rhodamine) over time.[12][13]
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of an inhibitor with its target protein in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein. When cells are heated, unbound proteins denature and precipitate, while ligand-bound proteins remain soluble. The amount of soluble target protein at different temperatures can be quantified by Western blotting.
Materials:
-
Cultured cells
-
Test inhibitor
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to USP1
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures for a set time (e.g., 3 minutes) using a thermocycler.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the precipitated proteins by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble USP1 in the supernatant by Western blotting using a USP1-specific antibody.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[14][15]
In Vivo Ubiquitination Assay
This assay is used to determine the effect of a USP1 inhibitor on the ubiquitination status of its substrates (e.g., PCNA, FANCD2) within cells.
Principle: Cells are treated with the USP1 inhibitor, and then the levels of monoubiquitinated substrates are assessed by Western blotting. An increase in the ubiquitinated form of the substrate indicates inhibition of USP1 activity.
Materials:
-
Cultured cells
-
Test inhibitor
-
(Optional) DNA damaging agent (e.g., cisplatin)
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific to PCNA and FANCD2
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with increasing concentrations of the USP1 inhibitor or vehicle control for a defined period (e.g., 6 hours).[10] Co-treatment with a DNA damaging agent can be performed to induce substrate ubiquitination.
-
Harvest and lyse the cells.
-
Separate the protein lysates by SDS-PAGE. The monoubiquitinated form of the protein will migrate slower than the unmodified form.
-
Transfer the proteins to a membrane and perform Western blotting using antibodies against PCNA or FANCD2.
-
Quantify the band intensities to determine the ratio of ubiquitinated to non-ubiquitinated protein.[11]
Conclusion
USP1 inhibitors represent a promising class of targeted therapies for cancers with deficiencies in other DNA repair pathways. By modulating the Fanconi Anemia and Translesion Synthesis pathways, these inhibitors can induce synthetic lethality and sensitize cancer cells to conventional DNA-damaging agents. The experimental protocols detailed in this guide provide a framework for the characterization and development of novel USP1 inhibitors. Further research into the intricate roles of USP1 and the long-term consequences of its inhibition will be crucial for the successful clinical translation of these compounds.
References
- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Roles of USP1 in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. genesandcancer.com [genesandcancer.com]
- 8. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide: Usp1-IN-7 and its Interaction with the USP1-UAF1 Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor Usp1-IN-7, focusing on its interaction with the USP1-UAF1 deubiquitinase complex. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support ongoing research and development in oncology and DNA damage response pathways.
Introduction to the USP1-UAF1 Complex
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR). It is a key regulator of the Fanconi anemia (FA) pathway and translesion synthesis (TLS), primarily through the deubiquitination of monoubiquitinated Fanconi Anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA). The catalytic activity and stability of USP1 are significantly enhanced by its binding partner, USP1-associated factor 1 (UAF1), a WD40 repeat-containing protein. The USP1-UAF1 complex is a validated target in oncology, as its inhibition can lead to synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
This compound: A Potent Inhibitor of the USP1-UAF1 Complex
This compound, also referred to as Compound 3 in patent literature, has been identified as a potent inhibitor of the USP1-UAF1 complex.
Chemical Structure
The chemical structure of this compound is provided in the patent document WO2023083285A1.
Quantitative Data
The available quantitative data for this compound is summarized in the table below. This data highlights its potent inhibitory activity against the USP1-UAF1 complex and its anti-proliferative effects in a cancer cell line with BRCA1 mutations.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | USP1-UAF1 Complex | ≤50 nM | [1][2][3][4][5][6] |
| IC50 | MDA-MB-436 cells | ≤50 nM | [1][2][3][4][5][6] |
Signaling Pathways and Mechanism of Action
The USP1-UAF1 complex is a central node in the DNA damage response network. UAF1 binds to and stabilizes USP1, leading to a significant increase in its deubiquitinase activity. The complex then acts on key substrates, PCNA and the FANCI-FANCD2 heterodimer, removing monoubiquitin marks that are critical for the recruitment of DNA repair factors. Inhibition of USP1-UAF1 by this compound is expected to block this deubiquitination, leading to the accumulation of ubiquitinated PCNA and FANCI-FANCD2, thereby disrupting DNA repair and inducing synthetic lethality in cancer cells with compromised homologous recombination.
References
In Vitro Characterization of a Novel USP1 Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, a specific molecule designated "Usp1-IN-7" is not documented in the public scientific literature. This guide therefore serves as a representative whitepaper, detailing the standard in vitro characterization pipeline for a novel USP1 inhibitor, using methodologies and data from well-characterized inhibitors such as ML323 and KSQ-4279 as a template.
Introduction: The Role of USP1 in DNA Damage Response
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinase (DUB) that plays a critical role in the DNA damage response (DDR).[1][2] It functions as a key regulator within the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways by removing monoubiquitin from specific substrates.[1][2] The primary substrates of USP1 include the FANCI-FANCD2 complex and Proliferating Cell Nuclear Antigen (PCNA).[1][3][4]
In concert with its essential cofactor, USP1-Associated Factor 1 (UAF1), USP1 reverses the monoubiquitination of FANCD2 and PCNA.[3][4] This deubiquitination is crucial for recycling these proteins, terminating the DNA repair signal, and allowing the cell cycle to proceed after the damage has been resolved.[5][6][7] Dysregulation of USP1 is implicated in various cancers, where its overexpression can contribute to chemoresistance, particularly against platinum-based therapies and PARP inhibitors.[1][8][9] This makes USP1 a compelling therapeutic target for developing novel anticancer agents.[10]
This document outlines the essential in vitro assays and methodologies required to characterize a novel USP1 inhibitor, exemplified as "this compound."
Biochemical Characterization
The initial characterization of a novel USP1 inhibitor involves determining its potency, selectivity, and mechanism of action through biochemical assays.
Data Presentation: Potency and Selectivity
Quantitative data for a novel inhibitor should be presented to allow for clear comparison with existing compounds. The tables below are based on representative data for known USP1 inhibitors.
Table 1: Biochemical Potency of Representative USP1 Inhibitors
| Compound | Target | Assay Substrate | IC50 | Reference |
| ML323 | USP1-UAF1 | K63-linked diubiquitin | 21 nM | [8] |
| KSQ-4279 | USP1-UAF1 | Ubiquitin-Rhodamine | 0.8 nM | [3][9] |
| Pimozide | USP1-UAF1 | K63-linked diubiquitin | 2.0 µM | [11] |
| SJB3-019A | USP1 | Ubiquitin-AMC | <1 µM (>90% Inh.) | [12] |
Table 2: Selectivity Profile of Representative USP1 Inhibitors
| Compound | USP1/UAF1 IC50 | USP2 IC50 | USP5 IC50 | USP7 IC50 | USP8 IC50 | Reference |
| ML323 | 21 nM | >100 µM | >100 µM | >100 µM | >100 µM | [8] |
| Pimozide | 2.0 µM | >114 µM | >114 µM | 47 µM | >114 µM | [11] |
| SJB3-019A | <1 µM | No significant effect | No significant effect | No significant effect | Not Reported | [12] |
Experimental Protocols
2.1. USP1/UAF1 Enzymatic Inhibition Assay (Gel-Based)
This assay directly measures the ability of an inhibitor to block the cleavage of a diubiquitin substrate by the purified USP1/UAF1 enzyme complex.
-
Reagents:
-
Procedure:
-
Prepare serial dilutions of "this compound" in assay buffer.
-
In a microcentrifuge tube, combine the USP1/UAF1 enzyme complex and the inhibitor dilution. Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the K63-linked diubiquitin substrate.
-
Incubate the reaction for 1 hour at 37°C.[11]
-
Quench the reaction by adding Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the protein products (diubiquitin and monoubiquitin) on a 20% SDS-PAGE gel.[11]
-
Stain the gel with Coomassie Blue.
-
Quantify the band intensities for diubiquitin and monoubiquitin using densitometry software.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2.2. Fluorogenic DUB Assay
This high-throughput method uses a ubiquitin-conjugated fluorophore to measure enzymatic activity.
-
Reagents:
-
Procedure:
-
Add diluted inhibitor, USP1/UAF1 enzyme, and assay buffer to wells of a 96-well or 384-well plate.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation/emission wavelengths.
-
Calculate reaction rates and determine IC50 values from a dose-response curve.
-
Cellular Characterization
Cellular assays are essential to confirm that the inhibitor engages its target in a biological context and elicits the expected downstream effects.
Data Presentation: Cellular Activity
Table 3: Cellular Effects of Representative USP1 Inhibitors
| Compound | Cell Line | Assay | Effect | Reference |
| ML323 | HEK293T | Western Blot | Increased Ub-PCNA & Ub-FANCD2 levels | [8] |
| ML323 | A549 (NSCLC) | Cell Viability | Potentiates cisplatin cytotoxicity | [8] |
| Pimozide | H460 (NSCLC) | Western Blot | Increased Ub-PCNA & Ub-FANCD2 levels | [11] |
| SJB3-019A | MM.1S (Multiple Myeloma) | Western Blot | Increased Ub-FANCD2, Ub-FANCI, Ub-PCNA | [12] |
Experimental Protocols
3.1. Target Engagement: Ubiquitination Status of USP1 Substrates
This Western blot assay verifies that inhibition of USP1 leads to the accumulation of its ubiquitinated substrates, FANCD2 and PCNA.
-
Reagents:
-
Selected cell line (e.g., HEK293T, U2OS, or a relevant cancer cell line).
-
Test Inhibitor ("this compound").
-
Optional: DNA damaging agent (e.g., cisplatin, mitomycin C) to induce substrate ubiquitination.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-FANCD2, anti-PCNA, anti-GAPDH (or other loading control).
-
Secondary HRP-conjugated antibodies.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with "this compound" at various concentrations for a defined period (e.g., 6-24 hours). A positive control (e.g., ML323) and a vehicle control (e.g., DMSO) should be included.[8]
-
(Optional) Co-treat with a DNA damaging agent to enhance the signal.
-
Harvest and lyse the cells.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against FANCD2 and PCNA. The monoubiquitinated forms (Ub-FANCD2, Ub-PCNA) will appear as distinct, higher molecular weight bands.
-
Incubate with secondary antibodies and visualize using an ECL substrate.
-
Analyze the accumulation of the ubiquitinated species relative to the unmodified protein and loading control.
-
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: Role of USP1 in the Fanconi Anemia (FA) and TLS DNA repair pathways.
Experimental Workflow
References
- 1. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The deubiquitinating enzyme USP1 regulates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of murine Usp1 results in genomic instability and a Fanconi anemia phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Probing USP1 Activity: A Detailed Protocol for In Vitro Inhibitor Screening
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, Ubiquitin-Specific Protease 1 (USP1) has emerged as a compelling target, particularly for cancers with deficiencies in DNA damage repair pathways. The development of potent and selective USP1 inhibitors is a key focus for researchers. This document provides detailed application notes and a comprehensive protocol for the in vitro assessment of USP1 inhibitors, using Usp1-IN-7 as a representative compound. These guidelines are intended for researchers, scientists, and drug development professionals working to identify and characterize novel USP1-targeting therapeutics.
Ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, plays a critical role in the DNA damage response by deubiquitinating key proteins such as PCNA and FANCD2.[1][2][3] Inhibition of USP1 can lead to the accumulation of ubiquitinated substrates, disrupting DNA repair and inducing synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[4] Therefore, robust and reliable in vitro assays are essential for the discovery and preclinical development of USP1 inhibitors.
Application Notes
This protocol describes a fluorogenic in vitro assay to determine the inhibitory activity of small molecules against the USP1/UAF1 complex. The assay is based on the cleavage of a fluorogenic ubiquitin substrate, such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), by the USP1/UAF1 enzyme complex.[5][6][7][8] Upon cleavage, the free AMC fluorophore is released, resulting in an increase in fluorescence intensity that is directly proportional to the enzymatic activity.[5][7][8] Test compounds that inhibit USP1 will lead to a decrease in the rate of fluorescence increase. This method is highly adaptable for high-throughput screening (HTS) to identify novel USP1 inhibitors.[7][9]
Alternative assay formats include those utilizing ubiquitin-rhodamine substrates or gel-based assays that monitor the cleavage of di-ubiquitin chains.[1][3][10] Cellular assays can be subsequently employed to confirm on-target engagement by monitoring the ubiquitination status of endogenous USP1 substrates like PCNA and FANCD2 via western blotting.[2][3]
Quantitative Data Summary
The following table summarizes representative quantitative data for known USP1 inhibitors against the USP1/UAF1 complex. This data is provided for comparative purposes.
| Compound | Assay Type | Substrate | IC50 | Reference |
| ML323 | Di-ubiquitin cleavage | K63-linked di-Ub | ~2 µM | [3] |
| Pimozide | Di-ubiquitin cleavage | K63-linked di-Ub | ~2 µM | [3] |
| GW7647 | Di-ubiquitin cleavage | K63-linked di-Ub | ~4 µM | [3] |
| SJB3-019A | Ub-AMC cleavage | Ub-AMC | Not Specified | [2] |
| KSQ-4279 | Ubiquitin-rhodamine | Ubiquitin-rhodamine | Not Specified | [1][10] |
USP1 Signaling Pathway and Inhibition
Caption: The USP1/UAF1 complex deubiquitinates PCNA and FANCD2, regulating DNA repair. This compound inhibits this process.
Experimental Protocol: Fluorogenic In Vitro Assay for USP1 Inhibition
This protocol is designed for a 96-well plate format.[5][6][7]
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-AMC substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA, and 0.5 mM EDTA
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Ubiquitin Aldehyde)
-
DMSO (for vehicle control)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at 350-380 nm and emission at 440-460 nm[6]
Procedure:
-
Prepare Assay Buffer: Prepare the assay buffer and keep it on ice.
-
Prepare Reagents:
-
USP1/UAF1 Enzyme: Thaw the enzyme on ice and dilute it to the desired working concentration (e.g., 2 ng/µL) in cold assay buffer.[5]
-
Ub-AMC Substrate: Thaw the substrate and dilute it to the working concentration (e.g., 400-fold dilution) in assay buffer.[5]
-
Test Inhibitor: Prepare a serial dilution of the test inhibitor in DMSO. Then, dilute these stock solutions into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.[5][6]
-
-
Assay Plate Setup:
-
Add 25 µL of the diluted USP1/UAF1 enzyme solution to each well of the 96-well plate, except for the "No Enzyme Control" wells.
-
To the "No Enzyme Control" wells, add 25 µL of assay buffer.
-
Add 5 µL of the diluted test inhibitor to the "Test Inhibitor" wells.
-
Add 5 µL of the diluted positive control inhibitor to the "Positive Control" wells.
-
Add 5 µL of assay buffer containing the same percentage of DMSO as the inhibitor solutions to the "Vehicle Control" and "No Enzyme Control" wells.
-
-
Pre-incubation:
-
Gently tap the plate to mix the contents.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to interact with the enzyme.[5]
-
-
Initiate the Reaction:
-
Add 20 µL of the diluted Ub-AMC substrate to all wells to initiate the enzymatic reaction. The final reaction volume will be 50 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "No Enzyme Control" wells from all other readings.
-
Determine the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "Vehicle Control".
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for the in vitro fluorogenic assay to determine USP1 inhibitor activity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. USP1 Inhibitor Screening Assay Kit - BPS Bioscience [bioscience.co.uk]
- 9. biocompare.com [biocompare.com]
- 10. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Usp1-IN-7 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR). By removing ubiquitin from key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2), USP1 regulates processes like translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, which are crucial for repairing DNA damage and maintaining genomic stability.[1] In many cancers, USP1 is overexpressed, contributing to therapeutic resistance.[1][2] Therefore, inhibiting USP1 is a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents like cisplatin or PARP inhibitors.[2][3]
Usp1-IN-7 is a potent inhibitor of the USP1/UAF1 complex with a reported half-maximal inhibitory concentration (IC50) of ≤50 nM.[4] It has also been shown to inhibit the proliferation of the MDA-MB-436 breast cancer cell line with a similar IC50 value.[4] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other USP1 inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the USP1 signaling pathway and a general experimental workflow for evaluating USP1 inhibitors in a cell-based setting.
Caption: USP1 Signaling Pathway and Inhibition by this compound.
References
- 1. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of USP1 reverses the chemotherapy resistance through destabilization of MAX in the relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for USP1 Inhibition in Breast Cancer Cell Lines
Disclaimer: Extensive searches for the specific compound "Usp1-IN-7" did not yield any specific data or publications. The following application notes and protocols are based on the function and application of other well-characterized USP1 inhibitors in breast cancer cell lines and are intended to serve as a representative guide for researchers. The experimental conditions and observed effects may vary for "this compound".
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response and is implicated in the progression of several cancers, including breast cancer.[1][2] In breast cancer, USP1 has been shown to be upregulated and its expression often correlates with a poor prognosis.[1][3][4] USP1 contributes to tumorigenesis by stabilizing key proteins involved in cell cycle progression and DNA repair.[3] For instance, in ERα-positive breast cancer, USP1 stabilizes the estrogen receptor α (ERα), promoting tumor growth.[3] In triple-negative breast cancer (TNBC), USP1 has been shown to stabilize the transcriptional co-activator TAZ, promoting cell proliferation and migration. Furthermore, USP1 is involved in the Fanconi anemia (FA) DNA repair pathway by deubiquitinating FANCD2 and PCNA, which can contribute to chemoresistance. Inhibition of USP1 is therefore a promising therapeutic strategy for various breast cancer subtypes.
These application notes provide an overview of the use of USP1 inhibitors in breast cancer cell line models, including protocols for assessing cellular effects and diagrams of relevant signaling pathways.
Data Presentation
The following table summarizes the effects of USP1 inhibition on various breast cancer cell lines as reported in the literature for representative USP1 inhibitors. This data can be used as a reference for designing experiments with novel USP1 inhibitors like this compound.
| Cell Line | Breast Cancer Subtype | Inhibitor/Method | IC50 / Effect | Reference |
| MDA-MB-436 | Triple-Negative (BRCA mutant) | Exemplified Compound | 6.75 nM (antiproliferative) | [5] |
| MCF-7 | Luminal A (ERα-positive) | siRNA-mediated depletion | Decreased cell proliferation | [6] |
| T47D | Luminal A (ERα-positive) | siRNA-mediated depletion | Decreased cell proliferation | [6] |
| HCC1954 | HER2-Positive | I-138 | Dose-dependent loss of viability | [7] |
| UWB1.289 | BRCA1-null | I-138 | Decreased clonogenic survival | [7] |
Signaling Pathways and Experimental Workflows
USP1 Signaling in ERα-Positive Breast Cancer
Caption: USP1-mediated stabilization of ERα in breast cancer.
USP1 in the Fanconi Anemia (FA) DNA Damage Repair Pathway
Caption: Role of USP1 in the Fanconi Anemia DNA repair pathway.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating a novel USP1 inhibitor.
Experimental Protocols
Cell Culture
-
Cell Lines: MCF-7, T47D (ERα-positive), MDA-MB-231 (Triple-Negative), MDA-MB-436 (Triple-Negative, BRCA mutant), and HCC1954 (HER2-Positive) can be obtained from the American Type Culture Collection (ATCC).
-
Culture Media:
-
MCF-7 and MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
T47D: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.2 IU/ml insulin.
-
MDA-MB-436 and HCC1954: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTS/MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a USP1 inhibitor.
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is visible.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the effect of USP1 inhibition on the protein levels of its downstream targets.
-
Cell Lysis: Plate cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50) for 24-48 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against USP1, ERα, TAZ, FANCD2, PCNA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Survival Assay
This assay assesses the long-term effect of a USP1 inhibitor on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Recovery: Replace the drug-containing medium with fresh medium and allow the cells to grow for 10-14 days, until visible colonies are formed.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically containing >50 cells) in each well.
Conclusion
The inhibition of USP1 presents a promising therapeutic avenue for the treatment of breast cancer. The protocols and data presented here, based on existing knowledge of USP1 inhibitors, provide a framework for the preclinical evaluation of novel compounds such as this compound. Researchers should adapt these protocols as necessary and validate their findings in relevant breast cancer cell line models.
References
- 1. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The deubiquitinating enzyme USP1 modulates ERα and modulates breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. USP1 inhibitors for cancer identified by Impact Therapeutics | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for USP1 Inhibitor Treatment in Ovarian Cancer Models
Introduction
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme that has emerged as a critical regulator of DNA damage response (DDR) pathways, making it a compelling target for cancer therapy, particularly in ovarian cancer.[1][2] USP1 plays a key role in the Fanconi anemia (FA) pathway by deubiquitinating FANCD2 and in translesion synthesis (TLS) through the deubiquitination of PCNA.[3][4] Its inhibition can lead to increased sensitivity to DNA-damaging agents like platinum-based chemotherapy and PARP inhibitors, offering a promising strategy to overcome drug resistance.[5][6][7] Furthermore, USP1 has been implicated in regulating the epithelial-to-mesenchymal transition (EMT) and cancer stem cell-like phenotypes, suggesting a role in metastasis and tumor recurrence.[3][5]
These application notes provide an overview of the therapeutic potential of USP1 inhibitors in ovarian cancer models and detailed protocols for their evaluation.
Application Notes
The inhibition of USP1 in ovarian cancer models has several key applications:
-
Overcoming Platinum Resistance: USP1 inhibition has been shown to re-sensitize platinum-resistant ovarian cancer cells to cisplatin and carboplatin.[5][7] This is achieved by impairing the cancer cells' ability to repair platinum-induced DNA damage.
-
Synthetic Lethality in BRCA-Deficient Tumors: USP1 inhibitors have demonstrated synthetic lethality in BRCA1-deficient ovarian cancers.[8] This approach is similar to the mechanism of PARP inhibitors and may be effective in tumors that have developed resistance to PARP inhibitors.
-
Synergistic Combination with PARP Inhibitors: Combining USP1 inhibitors with PARP inhibitors has shown synergistic effects in killing ovarian cancer cells, irrespective of their BRCA mutation status.[6][8] This combination enhances DNA damage and replicative stress, leading to increased cell death.[6]
-
Inhibition of Metastasis: By regulating the stability of the transcription factor Snail, a key driver of EMT, USP1 plays a role in cancer cell dissemination.[5][9] Inhibition of USP1 can, therefore, potentially reduce the metastatic potential of ovarian cancer cells.
Data Presentation: In Vitro Efficacy of USP1 Inhibitors
The following tables summarize quantitative data from studies on USP1 inhibitors in various ovarian cancer cell lines.
Table 1: Effect of USP1 Silencing on Cisplatin (CDDP) IC50 Values
| Cell Line | Histotype | Change in CDDP IC50 upon USP1 Silencing | Reference |
| OVCAR-8 | Serous | Significantly Reduced | [5] |
| MDAH-2774 | Endometrioid | Significantly Reduced | [5] |
| COV-362 | Endometrioid | Significantly Reduced | [5] |
| TOV-21G | Clear Cell | Significantly Reduced | [5] |
Table 2: Effect of USP1 Silencing on Carboplatin (CBDCA) IC50 Values
| Cell Line | Control IC50 | shUSP1#2 IC50 | shUSP1#3 IC50 | Reference |
| MDAH-2774 | 90 µg/ml | 41 µg/ml | 37 µg/ml | [7] |
Table 3: Synergistic Effects of USP1 Inhibitors with PARP Inhibitors
| Ovarian Cancer Model | USP1 Inhibitor | PARP Inhibitor | Outcome | Reference |
| BRCA1-mutant PDOs | Undisclosed USP1i | Undisclosed PARPi | Synergistic cell killing | [8] |
| BRCA1-WT PDOs | Undisclosed USP1i | Undisclosed PARPi | Synergy observed, overcoming resistance to monotherapy | [8] |
| OVCAR-8 (Pt-sensitive and resistant) | SJB (200 nM) | Niraparib | Synergistic cell killing | [6] |
| HGSOC patient-derived primary cells | SJB (200-300 nM) | Niraparib | Effective combination | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.
Cell Viability Assay (CCK-8 or MTT)
This protocol is for determining the cytotoxic effects of a USP1 inhibitor as a single agent or in combination with other drugs.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR-8, SKOV3, MDAH-2774)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
USP1 inhibitor (e.g., Usp1-IN-7)
-
Chemotherapeutic agent (e.g., Cisplatin) or PARP inhibitor (e.g., Olaparib)
-
96-well plates
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the USP1 inhibitor and/or other drugs in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or add 20 µL of MTT reagent and incubate for 4 hours, followed by solubilization of formazan crystals.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
This protocol is for assessing the effect of a USP1 inhibitor on the expression and post-translational modification of target proteins.
Materials:
-
Ovarian cancer cells
-
USP1 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP1, anti-ubiquitin-PCNA, anti-Snail, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with the USP1 inhibitor at the desired concentration and for the specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
In Vivo Xenograft Study
This protocol is for evaluating the anti-tumor efficacy of a USP1 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Ovarian cancer cells (e.g., SKOV3, OVCAR-8)
-
Matrigel (optional)
-
USP1 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject ovarian cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the USP1 inhibitor (and/or other drugs) to the treatment group according to the predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group should receive the vehicle.
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Deubiquitinases in Ovarian Cancer: Role in Drug Resistance and Tumor Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP1 links platinum resistance to cancer cell dissemination by regulating Snail stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP1 deubiquitinates PARP1 to regulate its trapping and PARylation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Usp1-IN-7 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR), primarily through its regulation of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. By removing ubiquitin from key proteins such as FANCD2, FANCI, and PCNA, USP1 facilitates DNA repair and cell survival.[1][2][3][4] In many cancers, USP1 is overexpressed, contributing to therapeutic resistance.[4] Usp1-IN-7 is a small molecule inhibitor of USP1 that has emerged as a promising agent for cancer therapy, particularly in combination with conventional chemotherapeutics like platinum-based agents and PARP inhibitors. This document provides detailed application notes and protocols for utilizing this compound in combination chemotherapy studies.
Mechanism of Action: Synergistic Targeting of DNA Repair
The therapeutic rationale for combining this compound with chemotherapy stems from the principle of synthetic lethality. Many chemotherapeutic agents, such as cisplatin and PARP inhibitors, function by inducing DNA damage. Cancer cells with compromised DNA repair pathways, such as those with BRCA1/2 mutations, are particularly sensitive to these agents.
This compound enhances the efficacy of these drugs by inhibiting a key DNA repair pathway. By blocking USP1, this compound prevents the deubiquitination of FANCD2 and PCNA, leading to the accumulation of ubiquitinated forms of these proteins. This disrupts the normal DNA damage response, trapping DNA repair proteins on the chromatin and leading to unresolved DNA lesions, cell cycle arrest, and ultimately, apoptosis.[4][5][6] This synergistic effect is particularly pronounced in cancer cells with pre-existing DNA repair defects.
Data Presentation: Efficacy of USP1 Inhibitors in Combination Therapy
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data from preclinical studies of other potent USP1 inhibitors in combination with chemotherapy. This data illustrates the potential synergistic effects that can be expected when combining a USP1 inhibitor with agents like cisplatin or PARP inhibitors.
Table 1: In Vitro Cytotoxicity of USP1 Inhibitors in Combination with Cisplatin
| Cell Line | USP1 Inhibitor | IC50 (µM) - USP1i Alone | IC50 (µM) - Cisplatin Alone | IC50 (µM) - Combination | Synergy Observation | Reference |
| H596 (NSCLC) | Pimozide | ~2 | ~10 | <2 (Pimozide) + <10 (Cisplatin) | Synergistic | [5][7] |
| H596 (NSCLC) | GW7647 | ~5 | ~10 | <5 (GW7647) + <10 (Cisplatin) | Synergistic | [5][7] |
| A549 (NSCLC) | ML323 | Not specified | Not specified | Potentiates cisplatin cytotoxicity | Synergistic | [6] |
| U2OS (Osteosarcoma) | ML323 | Not specified | Not specified | Potentiates cisplatin cytotoxicity | Synergistic | [6] |
NSCLC: Non-Small Cell Lung Cancer. Data is representative of the class of USP1 inhibitors.
Table 2: In Vitro Efficacy of USP1 Inhibitors in Combination with PARP Inhibitors (Olaparib)
| Cell Line | USP1 Inhibitor | IC50 (µM) - USP1i Alone | IC50 (µM) - Olaparib Alone | IC50 (µM) - Combination | Synergy Observation | Reference |
| DLD-1 BRCA2-/- | I-138 | Not specified | ~0.1 | <0.1 (Olaparib) in presence of I-138 | Synergistic | [8] |
| U2OS-DR-GFP | I-138 | Not specified | ~1 | <1 (Olaparib) in presence of I-138 | Synergistic | [8] |
| MDA-MB-436 (BRCA1 mut) | SIM0501 | Not specified | Not specified | Dose-dependent tumor growth inhibition | Synergistic | |
| OVCAR3 (Ovarian) | SIM0501 | Not specified | Not specified | Synergistic effect observed | Synergistic |
Data is representative of the class of USP1 inhibitors.
Experimental Protocols
In Vitro Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent (e.g., Cisplatin, Olaparib)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a matrix of concentrations of this compound and the chemotherapeutic agent, both alone and in combination. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT/MTS Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.
-
For MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values for each agent alone and in combination. Synergy can be assessed using methods such as the Chou-Talalay method (Combination Index) or the Bliss independence model.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound and chemotherapy combination.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).
-
Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). Monitor the body weight and general health of the mice regularly.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a defined period or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis should be performed to determine the significance of the observed anti-tumor effects.
Visualizations
Caption: USP1 Signaling in DNA Damage Response.
Caption: Experimental Workflow for Combination Therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and cell-active inhibitors of the USP1/ UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Sensitizing Tumors to PARP Inhibitors with USP1 Inhibitors
Note: The specific compound "Usp1-IN-7" was not identified in publicly available scientific literature. Therefore, these application notes and protocols are based on the principles and data derived from well-characterized, representative USP1 inhibitors, such as KSQ-4279 and I-138, which share the same mechanism of action.
Introduction
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR).[1] It primarily acts on two key substrates involved in DNA repair: Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 heterodimer.[1][2] By removing monoubiquitin from these proteins, USP1 regulates translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, which are crucial for repairing DNA damage and maintaining genomic stability.[1]
In many cancers, particularly those with deficiencies in other DNA repair pathways like Homologous Recombination (HR), tumor cells become heavily reliant on USP1-mediated repair to survive. This creates a therapeutic opportunity. Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that exploit HR deficiencies, a concept known as synthetic lethality.[3] However, tumors can develop resistance to PARP inhibitors, often by restoring HR function.[3]
Inhibition of USP1 provides a powerful strategy to sensitize tumors to PARP inhibitors and overcome resistance. By blocking USP1, DNA damage accumulates, replication forks stall, and single-stranded DNA (ssDNA) gaps increase.[4][5] This accumulation of unresolved DNA damage is catastrophic for cancer cells when combined with PARP inhibition, leading to synergistic cell death. This combination is effective in both PARP inhibitor-sensitive and resistant models, particularly in tumors with BRCA1/2 mutations.[3][6]
Mechanism of Action: Synthetic Lethality
The combination of a USP1 inhibitor and a PARP inhibitor induces synthetic lethality through the simultaneous disruption of complementary DNA repair pathways.
dot
Caption: Signaling pathway of USP1 and PARP inhibitor synthetic lethality.
Quantitative Data Summary
The synergistic effect of combining USP1 inhibitors with PARP inhibitors has been quantified in various cancer cell lines. The data below is representative of findings from preclinical studies.
Table 1: In Vitro Synergy of USP1 and PARP Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Genotype | USP1 Inhibitor (IC50) | PARP Inhibitor (IC50) | Combination Effect | Reference |
|---|---|---|---|---|---|---|
| UWB1.289 | Ovarian | BRCA1-mutant | I-138: ~50 nM | Olaparib: ~100 nM | Strong Synergy (Bliss Score > 0) | [4][6] |
| SUM149PT | Breast | BRCA1-mutant | TNG USP1i: <10 nM | Olaparib: ~1 µM | Strong Synergy | [7] |
| 22Rv1 | Prostate (CRPC) | - | P5091 (USP7i): 2.5 µM | Olaparib: 17.9 µM | Enhanced Sensitivity (IC50 drops to 2.9 µM) | [8] |
| COV-318 | Ovarian | HR-Deficient | SJB (USP1i): 200 nM | Niraparib: ~1 µM | Strong Synergy | [9][10] |
| OVCAR-8 | Ovarian | HR-Proficient | SJB (USP1i): 100 nM | Niraparib: >10 µM | Synergy Observed | [9][10] |
Note: IC50 values are approximate and can vary based on assay conditions (e.g., duration of treatment). The Bliss Independence model is commonly used to calculate synergy scores, where a score greater than zero indicates synergy.
Experimental Protocols
Cell Viability and Synergy Assessment
This protocol determines the cytotoxic effects of a USP1 inhibitor and a PARP inhibitor, alone and in combination, to assess for synergistic interactions.
dot
Caption: Experimental workflow for cell viability and synergy analysis.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well or 384-well opaque-walled plates at a predetermined density (e.g., 1,000-5,000 cells/well) in their recommended growth medium. Allow cells to adhere for 24 hours.
-
Drug Preparation: Prepare serial dilutions of the USP1 inhibitor and the PARP inhibitor (e.g., olaparib) in culture medium.
-
Treatment: Treat the cells with a matrix of drug concentrations. This typically involves a 9x9 or similar matrix where each drug is tested alone and in combination at various doses.[6] Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plates for an extended period, typically 6-7 days, to allow for effects on cell proliferation.[7][11]
-
Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated controls to determine the percent viability.
-
Use software like GraphPad Prism to plot dose-response curves and calculate IC50 values for each drug alone.
-
Use synergy analysis software (e.g., Combenefit) to calculate synergy scores based on a model such as Bliss independence.[4][6] Scores greater than zero indicate synergy.
-
Western Blot for Pharmacodynamic Markers (Ub-PCNA)
This protocol is used to confirm the on-target effect of the USP1 inhibitor by detecting the accumulation of monoubiquitinated PCNA (Ub-PCNA).
Protocol:
-
Cell Treatment & Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the USP1 inhibitor, PARP inhibitor, the combination, and vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and aspirate.[12]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[13]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.[12] Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add SDS-PAGE sample buffer (e.g., Laemmli buffer) to the lysates.
-
Boil the samples at 95-100°C for 5-10 minutes.[12]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against Ubiquityl-PCNA (Lys164) (e.g., Cell Signaling Technology #13439) overnight at 4°C.[14]
-
Also probe separate blots or strip and re-probe for total PCNA and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a digital imager or X-ray film. An increase in the Ub-PCNA band (~29 kDa for PCNA, ~37 kDa for Ub-PCNA) indicates successful USP1 inhibition.
-
Immunofluorescence for DNA Damage (γH2AX Foci)
This protocol visualizes DNA double-strand breaks (DSBs), which are expected to increase with the combination treatment, using an antibody against phosphorylated H2AX (γH2AX).
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 12- or 24-well plate and allow them to adhere.
-
Treat cells with inhibitors (single agents, combination, vehicle) for the desired time (e.g., 24-48 hours).
-
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 30-60 minutes at room temperature.[15][18]
-
Incubate with a primary antibody against γH2AX (e.g., anti-γH2AX, Ser139) diluted in blocking buffer overnight at 4°C.[15][18]
-
Wash cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium containing DAPI to counterstain the nuclei.[15]
-
Acquire images using a fluorescence or confocal microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green) channels.
-
-
Image Analysis:
-
Quantify the number of γH2AX foci per nucleus using software like Fiji (ImageJ).[15] A significant increase in the number of foci in the combination treatment group compared to single agents indicates enhanced DNA damage.
-
References
- 1. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-Stranded DNA Gap Accumulation Is a Functional Biomarker for USP1 Inhibitor Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Stranded DNA Gap Accumulation Is a Functional Biomarker for USP1 Inhibitor Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tangotx.com [tangotx.com]
- 8. The combined effect of USP7 inhibitors and PARP inhibitors in hormone-sensitive and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. USP1 deubiquitinates PARP1 to regulate its trapping and PARylation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. origene.com [origene.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Ubiquityl-PCNA (Lys164) (D5C7P) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Usp1-IN-7 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp1-IN-7 is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1) and its cofactor UAF1, with a reported IC50 of ≤50 nM. It has also demonstrated anti-proliferative activity in the MDA-MB-436 breast cancer cell line with an IC50 of ≤50 nM.[1][2] USP1 is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins such as FANCD2 and PCNA.[3][4] Inhibition of USP1 can lead to the accumulation of ubiquitinated FANCD2 and PCNA, impairing DNA repair and inducing synthetic lethality in cancers with underlying DNA damage repair deficiencies, such as those with BRCA1/2 mutations. These application notes provide a generalized framework and detailed protocols for evaluating the in vivo efficacy of this compound using a relevant cancer xenograft model.
Disclaimer: As of the last update, specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not publicly available. The following protocols are based on established methodologies for testing small molecule inhibitors in preclinical cancer models and data from other USP1 inhibitors. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific animal model.
Signaling Pathway of USP1 in DNA Damage Response
The following diagram illustrates the role of USP1 in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways, and the mechanism of action for a USP1 inhibitor like this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for an in vivo efficacy study of this compound in an MDA-MB-436 xenograft model. These values are illustrative and should be determined experimentally.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (USP1/UAF1) | ≤50 nM | Purified Enzyme | [1][2] |
| IC50 (Cell Proliferation) | ≤50 nM | MDA-MB-436 | [1][2] |
Table 2: Representative In Vivo Efficacy of this compound in MDA-MB-436 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | QD, IP | 1500 ± 250 | - |
| This compound | 25 | QD, IP | 800 ± 150 | 46.7% |
| This compound | 50 | QD, IP | 450 ± 100 | 70.0% |
Data are represented as mean ± standard error of the mean (SEM). TGI is calculated relative to the vehicle control group.
Table 3: Representative Pharmacodynamic Analysis in MDA-MB-436 Tumors
| Treatment Group | Dose (mg/kg) | Time Point | Relative Ub-PCNA Levels (Fold Change vs. Vehicle) | Relative Ub-FANCD2 Levels (Fold Change vs. Vehicle) | Ki-67 Positive Nuclei (%) |
| Vehicle Control | - | 24h post-last dose | 1.0 | 1.0 | 85 ± 5 |
| This compound | 50 | 24h post-last dose | 3.5 ± 0.5 | 4.2 ± 0.6 | 30 ± 8 |
Data are represented as mean ± SEM.
Experimental Protocols
Protocol 1: MDA-MB-436 Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using the MDA-MB-436 human breast cancer cell line.
Materials:
-
MDA-MB-436 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Culture MDA-MB-436 cells in their recommended growth medium to ~80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
On ice, mix the cell suspension 1:1 with Matrigel® to a final concentration of 2.5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 2.5 x 10^6 cells) into the right flank of each mouse.[5]
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Measure tumor dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
Protocol 2: In Vivo Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Dosing syringes and needles
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final dosing concentrations with the vehicle.
-
Administer this compound or vehicle to the respective treatment groups via the determined route (e.g., intraperitoneal injection or oral gavage). The dosing volume should be consistent across all animals (e.g., 10 mL/kg).
-
Continue treatment for a predefined period (e.g., 21 days).
-
Monitor tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis.
Protocol 3: Pharmacodynamic Analysis of USP1 Inhibition
This protocol describes the analysis of target engagement and downstream effects of this compound in tumor tissue.
1. Western Blot for Ubiquitinated PCNA and FANCD2:
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PCNA, FANCD2, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize a portion of the excised tumor in lysis buffer and clear the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to quantify the levels of ubiquitinated and non-ubiquitinated forms of PCNA and FANCD2.[6][7][8]
2. Immunohistochemistry for Ki-67:
Materials:
-
Excised tumor tissue
-
Formalin
-
Paraffin embedding reagents and equipment
-
Microtome
-
Slides
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against Ki-67
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Fix the tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval.
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking solution.
-
Incubate with the primary Ki-67 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Quantify the percentage of Ki-67 positive nuclei in tumor sections under a microscope.[2][9][10]
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the in vivo efficacy and pharmacodynamic studies.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. Ki67 immunohistochemistry staining [bio-protocol.org]
- 3. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAD18-mediated ubiquitination of PCNA activates the Fanconi anemia DNA repair network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genomeme.ca [genomeme.ca]
- 10. sysy-histosure.com [sysy-histosure.com]
Application Notes and Protocols: Usp1 Inhibition in Reversing Cisplatin Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Ubiquitin-Specific Protease 1 (USP1) inhibitors in reversing cisplatin resistance in cancer cells. The information is targeted towards researchers, scientists, and professionals involved in drug development. For the purpose of these notes, "Usp1-IN-7" is used as a representative designation for a selective USP1 inhibitor.
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, the development of resistance significantly limits its clinical efficacy.[1][2][3] One of the key mechanisms contributing to cisplatin resistance is the upregulation of DNA damage response (DDR) pathways that repair cisplatin-induced DNA adducts.[4][5] Ubiquitin-Specific Protease 1 (USP1), in complex with its cofactor UAF1, is a critical deubiquitinase that plays a pivotal role in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) DNA repair pathways.[1][4][6][7] USP1 mediates the deubiquitination of monoubiquitinated FANCD2 and PCNA, essential steps for the proper progression and termination of these repair processes.[1][4] In cisplatin-resistant cancer cells, elevated USP1 activity can lead to enhanced DNA repair capacity, thereby diminishing the cytotoxic effects of cisplatin.[1][4] Targeting USP1 with small molecule inhibitors, such as this compound, presents a promising therapeutic strategy to re-sensitize resistant cancer cells to cisplatin.[1][8][9]
Mechanism of Action
This compound and other USP1 inhibitors function by blocking the deubiquitinating activity of the USP1/UAF1 complex. This inhibition leads to the accumulation of monoubiquitinated FANCD2 (Ub-FANCD2) and PCNA (Ub-PCNA).[8][10] The sustained ubiquitination of these proteins disrupts the normal DNA damage response. Specifically, the accumulation of Ub-FANCD2 can stall the Fanconi Anemia pathway, preventing the proper repair of cisplatin-induced interstrand crosslinks.[1][11] Similarly, the persistence of Ub-PCNA can interfere with the switch between error-prone TLS polymerases and high-fidelity replicative polymerases, leading to an increase in genomic instability and apoptosis in cancer cells treated with cisplatin.[1][9] By inhibiting USP1, this compound effectively cripples two major DNA repair pathways, thereby enhancing the cytotoxic effects of cisplatin in resistant cells.[8][9]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative USP1 inhibitors in sensitizing cisplatin-resistant cancer cell lines to cisplatin.
Table 1: IC50 Values of USP1 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | USP1 Inhibitor | IC50 (µM) | Reference |
| H596 | Non-Small Cell Lung Cancer | Pimozide | 21 | [8] |
| H596 | Non-Small Cell Lung Cancer | GW7647 | 26 | [8] |
| A549-R | Non-Small Cell Lung Cancer | ML323 | Not specified, used at 30 & 100 µM | [1] |
Table 2: Effect of USP1 Inhibitors on Cisplatin IC50 in Resistant Cell Lines
| Cell Line | Cancer Type | USP1 Inhibitor | Cisplatin IC50 (µM) - Alone | Cisplatin IC50 (µM) - Combination | Fold Sensitization | Reference |
| H596 | Non-Small Cell Lung Cancer | Pimozide (3 µM) | 8.1 | 2.7 | 3.0 | [8] |
| H596 | Non-Small Cell Lung Cancer | GW7647 (3 µM) | 8.1 | 3.2 | 2.5 | [8] |
| A549-R | Non-Small Cell Lung Cancer | siRNA targeting USP1 | ~90 | ~50 | 1.8 | [1] |
| PD20 + D2 | Fanconi Anemia Fibroblasts | ML323 | 12.3 | 4.2 | 2.9 | [9] |
| MDAH-2774 | Ovarian Cancer | shRNA targeting USP1 | ~90 µg/ml | ~37-41 µg/ml | ~2.2-2.4 | [12] |
| COV-362 | Ovarian Cancer | shRNA targeting USP1 | >100 µM | ~20-30 µM | >3.3-5.0 | [12][13] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in reversing cisplatin resistance.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT/WST-1)
This protocol is for determining the effect of this compound on the sensitivity of cisplatin-resistant cells to cisplatin.
Materials:
-
Cisplatin-resistant cancer cell line (e.g., A549-R, H596)
-
Complete cell culture medium
-
Cisplatin
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent[14]
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]
-
Prepare serial dilutions of cisplatin in complete medium.
-
Prepare solutions of this compound at a fixed concentration (e.g., the IC20 of this compound alone).
-
Treat the cells with either cisplatin alone, this compound alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14] Then, add 100 µL of solubilization solution and incubate overnight.
-
For WST-1 assay, add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[16]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for cisplatin in the presence and absence of this compound.
Western Blot Analysis for Ub-FANCD2 and Ub-PCNA
This protocol is for detecting changes in the ubiquitination status of FANCD2 and PCNA following treatment with this compound.
Materials:
-
Cisplatin-resistant cancer cells
-
Cisplatin
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[17][18]
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against FANCD2, PCNA, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with cisplatin and/or this compound for the desired time (e.g., 24 hours).
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.[18]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[20]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[19]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[19] Two bands for FANCD2 and PCNA will be visible, corresponding to the unmodified and monoubiquitinated forms.
Immunofluorescence for FANCD2 Foci Formation
This protocol is for visualizing the formation of nuclear FANCD2 foci, a marker of Fanconi Anemia pathway activation.
Materials:
-
Cisplatin-resistant cancer cells
-
Cisplatin
-
This compound
-
Glass coverslips
-
0.25% Triton X-100 for permeabilization[22]
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against FANCD2
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with cisplatin and/or this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[21]
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.[22]
-
Block non-specific binding with blocking solution for 1 hour.[21]
-
Incubate with the primary anti-FANCD2 antibody for 1-2 hours at room temperature or overnight at 4°C.[21]
-
Wash with PBS and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.[21]
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.[21]
-
Visualize the FANCD2 foci using a fluorescence microscope. An increase in the number and intensity of FANCD2 foci is expected upon inhibition of USP1.
Conclusion
Inhibition of USP1 with selective inhibitors like this compound is a viable strategy to overcome cisplatin resistance in various cancer types. The provided protocols and data serve as a guide for researchers to investigate the potential of USP1 inhibition in their preclinical models. Further research into the development and clinical translation of potent and specific USP1 inhibitors is warranted.
References
- 1. Translational regulation of the mRNA encoding the ubiquitin peptidase USP1 involved in the DNA damage response as a determinant of Cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational regulation of the mRNA encoding the ubiquitin peptidase USP1 involved in the DNA damage response as a determinant of Cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Drug resistance mechanisms and treatment strategies mediated by Ubiquitin-Specific Proteases (USPs) in cancers: new directions and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. USP1 links platinum resistance to cancer cell dissemination by regulating Snail stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad.com [bio-rad.com]
- 18. biomol.com [biomol.com]
- 19. origene.com [origene.com]
- 20. assaygenie.com [assaygenie.com]
- 21. arigobio.com [arigobio.com]
- 22. Assessment of FANCD2 nuclear foci formation in paraffin embedded tumors; a potential patient enrichment strategy for treatment with DNA interstrand crosslinking agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Usp1-IN-7 Dosage and Administration: A Technical Support Resource
Disclaimer: Initial research indicates that the compound referred to as "Usp1-IN-7" is an alias for USP7-IN-7 (also known as USP7-797) , a selective inhibitor of Ubiquitin-specific Protease 7 (USP7), not USP1. This technical support center is therefore focused on the use of USP7-IN-7. Researchers intending to inhibit USP1 should select a different compound.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with the USP7 inhibitor, this compound (USP7-797).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also known as USP7-IN-7 or USP7-797, is a potent and selective, orally available inhibitor of Ubiquitin-specific Protease 7 (USP7)[1]. Its primary target is USP7, a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including the p53 tumor suppressor pathway[1][2]. It is important to note that this compound does not inhibit USP1.
Q2: What is the mechanism of action of this compound?
A2: this compound inhibits the deubiquitinating activity of USP7. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, leads to the stabilization and increased activity of p53, which can result in cell cycle arrest and apoptosis in cancer cells[1][2][3].
Q3: What is the IC50 of this compound?
A3: this compound is a highly potent inhibitor of USP7, with a reported IC50 of 0.5 nM[1].
Q4: In which solvent can I dissolve this compound?
A4: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported to yield a clear solution[1].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of USP7 activity in vitro. | Compound instability: this compound may have degraded. | Prepare fresh stock solutions in DMSO. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage. |
| Incorrect assay conditions: Sub-optimal buffer, enzyme, or substrate concentrations. | Refer to the detailed "In Vitro Deubiquitinase (DUB) Assay" protocol below. Ensure the use of a suitable buffer containing a reducing agent like DTT. | |
| Inactive enzyme: The recombinant USP7 enzyme may have lost activity. | Test the enzyme activity with a known control inhibitor. Obtain a new batch of enzyme if necessary. | |
| Low or no effect on p53 stabilization or MDM2 degradation in cell-based assays. | Low compound permeability: The compound may not be efficiently entering the cells. | Increase the incubation time or concentration of this compound. Ensure the final DMSO concentration in the cell culture medium is not toxic to the cells (typically <0.5%). |
| Cell line resistance: The chosen cell line may have a p53 mutation or other resistance mechanisms. | Use a p53 wild-type cell line known to be sensitive to USP7 inhibition (e.g., M07e, OCI-AML5, MOLM13)[1]. Sequence the p53 gene in your cell line of interest. | |
| Insufficient incubation time: The time may not be sufficient to observe changes in protein levels. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing p53 stabilization and MDM2 degradation. | |
| High background in cell viability assays (e.g., MTT, MTS). | Compound interference: this compound may be interfering with the assay reagents. | Run a control with the compound in cell-free media to check for direct reduction of the assay substrate. If interference is observed, consider using an alternative viability assay (e.g., CellTiter-Glo). |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level. | |
| Precipitation of the compound in cell culture media or in vivo formulation. | Poor solubility: The compound may not be fully dissolved. | For in vitro studies, ensure the stock solution in DMSO is clear before diluting into media. For in vivo studies, follow the recommended formulation protocol carefully, ensuring each component is fully dissolved before adding the next[1]. Sonication may aid dissolution. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 | Assay Type | Reference |
| USP7 | 0.5 nM | Biochemical Assay | [1] |
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | p53 Status | CC50 | Reference |
| M07e | Wild-type | 0.2 µM | [1] |
| OCI-AML5 | Wild-type | 0.2 µM | [1] |
| MOLM13 | Wild-type | 0.4 µM | [1] |
| MM.1S | Wild-type | 0.1 µM | [1] |
| SH-SY5Y | Wild-type | 1.9 µM | [1] |
| CHP-134 | Wild-type | 0.6 µM | [1] |
| NB-1 | Wild-type | 0.5 µM | [1] |
| H526 | Mutant | 0.5 µM | [1] |
| LA-N-2 | Mutant | 0.2 µM | [1] |
| SK-N-DZ | Mutant | 0.2 µM | [1] |
Experimental Protocols
In Vitro Deubiquitinase (DUB) Assay
This protocol is a general guideline and may require optimization for specific experimental setups.
-
Reagents:
-
Recombinant human USP7 enzyme
-
Fluorogenic ubiquitin substrate (e.g., Ub-AMC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.5 mM EDTA, 1 mg/mL BSA, 5 mM DTT
-
This compound stock solution (10 mM in DMSO)
-
Control inhibitor (e.g., P5091)
-
384-well black plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 384-well plate, add the diluted this compound or control inhibitor.
-
Add recombinant USP7 enzyme to each well to a final concentration of approximately 5 nM.
-
Incubate the plate at room temperature for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ubiquitin substrate (e.g., Ub-AMC) to a final concentration of 500 nM.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) at regular intervals for 30-60 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Western Blot for p53 and MDM2
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or DMSO control.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
Figure 1. Simplified signaling pathway of USP7 and p53, and the effect of this compound.
Figure 2. A typical experimental workflow for evaluating a small molecule inhibitor like this compound.
Figure 3. A decision tree for troubleshooting common issues with this compound experiments.
References
Technical Support Center: Minimizing Off-Target Effects of USP1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of USP1 inhibitors, with a focus oncharacterizing and mitigating unintended cellular responses. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of USP1 inhibitors like ML323 and KSQ-4279?
USP1 (Ubiquitin-Specific Protease 1) is a deubiquitinase that plays a critical role in the DNA damage response.[1] It primarily acts on two key substrates: Proliferating Cell Nuclear Antigen (PCNA) and the Fanconi Anemia (FA) pathway protein FANCD2.[1][2] By removing ubiquitin from these proteins, USP1 regulates DNA repair pathways, including translesion synthesis (TLS) and the FA pathway.[1][2] USP1 functions in a complex with UAF1 (USP1-associated factor 1), which is essential for its activity.[3] Therefore, the primary on-target effects of USP1 inhibitors are the accumulation of ubiquitinated PCNA and FANCD2, leading to disruption of these DNA repair processes.[4]
Q2: What are the potential off-target effects of USP1 inhibitors?
While inhibitors like ML323 and KSQ-4279 are designed to be selective for USP1, they can potentially interact with other proteins, leading to off-target effects. The selectivity of these compounds is a crucial aspect of their development. For instance, ML323 has been profiled against a panel of other deubiquitinases (DUBs), proteases, and kinases and has shown good selectivity for the USP1-UAF1 complex over other USPs like USP2, USP5, USP7, and USP8.[3][5] However, at higher concentrations, the risk of off-target binding increases. Potential off-targets could include other USPs with structural similarities or unrelated proteins that have binding pockets amenable to the inhibitor's structure. It is crucial to experimentally verify the on-target action in your specific model system.
Q3: How can I experimentally distinguish between on-target and off-target effects of a USP1 inhibitor?
The most common and reliable method is to use a genetic approach to validate the pharmacological findings.[2] This involves knocking down or knocking out the intended target (USP1) using siRNA or CRISPR/Cas9, respectively. If the cellular phenotype observed with the inhibitor is recapitulated by the genetic perturbation of USP1, it strongly suggests that the effect is on-target.[2][5] Conversely, if the phenotype persists even in the absence of USP1, it is likely due to an off-target effect.
Q4: What is the mechanism of action for USP1 inhibitors like ML323 and KSQ-4279?
Both ML323 and KSQ-4279 are allosteric inhibitors.[4][6] They do not bind to the active site of USP1 but rather to a cryptic, or hidden, binding pocket that is not apparent in the unbound enzyme structure.[1][7] Binding of the inhibitor to this site induces conformational changes in the USP1 protein, which in turn disrupt the active site and inhibit its deubiquitinase activity.[1] This allosteric mechanism contributes to their selectivity, as the cryptic binding site is not conserved across all USP enzymes.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments. | - Inhibitor degradation.- Cell line instability.- Variability in experimental conditions. | - Aliquot the inhibitor to avoid repeated freeze-thaw cycles.- Regularly check cell line authenticity and passage number.- Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. |
| Observed phenotype does not match published data. | - Cell-type specific effects.- Off-target effects at the concentration used.- Incorrect experimental setup. | - Confirm the expression of USP1 and its substrates in your cell line.- Perform a dose-response curve to determine the optimal inhibitor concentration.- Validate your findings using USP1 siRNA/shRNA to confirm on-target effects.[2] |
| High levels of cell toxicity observed. | - Off-target toxicity.- On-target toxicity due to disruption of essential DNA repair.- Solvent toxicity. | - Lower the inhibitor concentration.- Compare the toxicity with that induced by USP1 knockdown to differentiate on- and off-target toxicity.[5]- Ensure the final solvent concentration (e.g., DMSO) is not exceeding recommended levels (typically <0.1%). |
| No effect of the inhibitor is observed. | - Inactive inhibitor.- Low expression of USP1 in the cell line.- Incorrect assay conditions. | - Verify the activity of the inhibitor using a biochemical assay (see protocols below).- Confirm USP1 expression by Western blot.- Optimize assay conditions, such as incubation time and substrate concentration. |
Quantitative Data Summary
Table 1: Inhibitory Activity of USP1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| ML323 | USP1/UAF1 | 80 | Ub-Rho assay | [5] |
| ML323 | USP1/UAF1 | 210 | di-Ub assay | [5] |
| ML323 | USP1/UAF1 | 460 | Ub-PCNA assay | [5] |
| KSQ-4279 | USP1/UAF1 | <10 | Biochemical Assay | [8] |
Table 2: Selectivity Profile of ML323
| Off-Target | IC50 (µM) | Fold Selectivity vs. USP1/UAF1 | Reference |
| USP2 | >200 | >2500x | [5] |
| USP5 | >200 | >2500x | [5] |
| USP7 | >200 | >2500x | [5] |
| USP8 | >200 | >2500x | [5] |
| USP46/UAF1 | >200 | >2500x | [5] |
Experimental Protocols
Protocol 1: In Vitro Deubiquitinase (DUB) Assay using Ubiquitin-Rhodamine 110
This assay measures the enzymatic activity of USP1/UAF1 by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Purified recombinant USP1/UAF1 complex
-
Ubiquitin-Rhodamine 110 (Ub-Rho) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, 1 mM DTT
-
USP1 inhibitor (e.g., ML323)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the USP1 inhibitor in assay buffer.
-
Add the inhibitor solution to the wells of the 384-well plate.
-
Add the USP1/UAF1 enzyme solution to the wells and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the Ub-Rho substrate.
-
Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) over time.
-
Calculate the rate of reaction and determine the IC50 of the inhibitor.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is used to verify that the inhibitor binds to USP1 in a cellular context.
Materials:
-
Cells of interest
-
USP1 inhibitor
-
Lysis buffer
-
Antibodies against USP1 and a loading control (e.g., GAPDH)
-
Western blot reagents and equipment
Procedure:
-
Treat cultured cells with the USP1 inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in lysis buffer and divide into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the samples and centrifuge to pellet aggregated proteins.
-
Collect the supernatant and analyze the protein concentration.
-
Perform Western blotting to detect the amount of soluble USP1 at each temperature.
-
Inhibitor binding will stabilize USP1, resulting in a higher melting temperature compared to the vehicle control.
Visualizations
Caption: USP1 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Validating USP1 Inhibitor On-Target Effects.
References
- 1. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Limitations of USP1 Inhibitors in Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively utilize USP1 inhibitors, with a focus on the well-characterized inhibitor ML323, in their experiments.
Troubleshooting Guide
Issue 1: Precipitate Formation in Cell Culture Media
Question: I observed a precipitate in my cell culture media after adding the USP1 inhibitor. What could be the cause and how can I resolve it?
Answer: Precipitate formation is a common issue when working with small molecule inhibitors. The primary causes are typically related to solubility limits and interactions with media components.
-
Cause A: Exceeding Solubility Limit: The inhibitor may have a low solubility in aqueous solutions like cell culture media.
-
Solution:
-
Prepare a High-Concentration Stock in an Appropriate Solvent: ML323 is highly soluble in DMSO (up to 100 mg/mL) and ethanol.[1][2] Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Minimize Final DMSO Concentration: When diluting the stock into your media, ensure the final DMSO concentration does not exceed a level that is toxic to your cells, typically below 0.5%.
-
Step-wise Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform serial dilutions in pre-warmed media to prevent shocking the compound out of solution.
-
Gentle Mixing: After adding the inhibitor to the media, mix gently by inversion or swirling rather than vigorous vortexing, which can sometimes promote precipitation.
-
-
-
Cause B: Interaction with Media Components: Salts, proteins, and other components in the media can sometimes interact with the inhibitor, leading to precipitation, especially after temperature changes (e.g., removing media from cold storage).[3][4][5]
-
Solution:
-
Pre-warm Media: Always warm your cell culture media to 37°C before adding the inhibitor.
-
Prepare Fresh Working Solutions: Prepare the final working concentration of the inhibitor in media immediately before use. Avoid storing inhibitor-containing media for extended periods.
-
Check for Media Incompatibilities: If precipitation persists, consider if any specific supplements in your media might be interacting with the compound. You could test this by adding the inhibitor to the basal media versus the fully supplemented media.
-
-
Issue 2: Inconsistent or Lack of Expected Biological Effect
Question: I am not observing the expected phenotype (e.g., increased cell death, cell cycle arrest) after treating my cells with the USP1 inhibitor. What are the possible reasons?
Answer: A lack of biological effect can stem from several factors, from inhibitor inactivity to issues with the experimental setup.
-
Cause A: Inactive Compound: The inhibitor may have degraded over time.
-
Solution:
-
Proper Storage: Store the powdered inhibitor at 2-8°C and stock solutions in DMSO at -20°C or -80°C.[2][6] Stock solutions in DMSO are generally stable for up to 6 months at -20°C.[2]
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot your stock solution into single-use volumes.[7]
-
Confirm Activity: If degradation is suspected, test the compound in a reliable in vitro deubiquitination assay to confirm its inhibitory activity before proceeding with further cell-based experiments.
-
-
-
Cause B: Suboptimal Inhibitor Concentration or Treatment Duration: The concentration of the inhibitor may be too low, or the treatment time may be too short to elicit a response.
-
Solution:
-
Dose-Response and Time-Course Experiments: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. It is also crucial to perform a time-course experiment to identify the optimal treatment duration.
-
Consult Literature: Review published studies that have used the same inhibitor in similar cell lines to get a starting point for concentration and duration. For example, ML323 has been used at concentrations ranging from the nanomolar to the low micromolar range in various cell lines.[8][9]
-
-
-
Cause C: Cell Line-Specific Resistance: The cell line you are using may be inherently resistant to USP1 inhibition.
-
Solution:
-
Positive Control Cell Line: Include a cell line that has been previously shown to be sensitive to USP1 inhibitors as a positive control in your experiments.
-
Assess USP1 Pathway Status: Investigate the expression levels of USP1 and its key substrates (e.g., PCNA, FANCD2) in your cell line. Cells with lower reliance on the USP1 pathway may be less sensitive to its inhibition.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare and store stock solutions of ML323?
A1: ML323 is soluble in DMSO at concentrations up to 100 mg/mL.[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Once prepared, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, where they are stable for up to 6 months, or at -80°C for longer-term storage (up to one year).[2][7]
Q2: What is the recommended working concentration for ML323 in cell-based assays?
A2: The optimal working concentration of ML323 can vary significantly depending on the cell line and the specific assay being performed. It is essential to perform a dose-response experiment to determine the IC50 for your experimental system. As a starting point, concentrations ranging from 1 µM to 30 µM have been used in various studies for cell-based assays.[8] For example, in some non-small cell lung cancer and osteosarcoma cell lines, ML323 has shown effects in the nanomolar to low micromolar range when used in combination with cisplatin.[8]
Q3: How can I be sure that the observed effects are due to USP1 inhibition and not off-target effects?
A3: This is a critical aspect of working with any small molecule inhibitor. Several control experiments are necessary to validate the on-target effects of your USP1 inhibitor:
-
Use a Structurally Related Inactive Control: If available, use a molecule that is structurally similar to your inhibitor but does not inhibit USP1. This helps to rule out effects caused by the chemical scaffold itself.
-
Genetic Knockdown/Knockout: The gold standard for validating on-target effects is to use siRNA or shRNA to knock down USP1 expression.[10] The phenotype observed with the inhibitor should be mimicked by the genetic knockdown of USP1.
-
Rescue Experiment: In a USP1 knockdown or knockout background, the addition of the USP1 inhibitor should not produce any further effect.
-
Orthogonal Inhibitors: Use a different, structurally unrelated USP1 inhibitor. If two different inhibitors produce the same phenotype, it is more likely that the effect is on-target.
-
Direct Target Engagement Assay: A Cellular Thermal Shift Assay (CETSA) can be used to demonstrate that the inhibitor directly binds to and stabilizes USP1 inside the cell.[11][12][13]
Q4: How can I measure the direct inhibition of USP1 activity in my experiments?
A4: You can measure USP1 inhibition both in vitro and in cells:
-
In Vitro Deubiquitination Assay: This assay uses purified recombinant USP1/UAF1 complex and a ubiquitinated substrate. The activity of USP1 is measured by the cleavage of ubiquitin from the substrate. You can use a fluorogenic substrate like ubiquitin-AMC, where the release of AMC upon cleavage results in a fluorescent signal.[14] Alternatively, a gel-based assay can be used with ubiquitinated substrates like di-ubiquitin or Ub-PCNA, where the cleavage is visualized by western blotting.[8]
-
Cell-Based Target Engagement Assay: To confirm that the inhibitor is engaging USP1 in your cells, you can measure the ubiquitination status of its known substrates, PCNA and FANCD2.[8][14] Treatment with a USP1 inhibitor should lead to an accumulation of mono-ubiquitinated PCNA (Ub-PCNA) and mono-ubiquitinated FANCD2 (Ub-FANCD2), which can be detected by western blot.[15]
Data Presentation
Table 1: Properties of the USP1 Inhibitor ML323
| Property | Value | Reference |
| Molecular Weight | 384.48 g/mol | [1][2] |
| Solubility | DMSO: ≥ 49 mg/mL | [1] |
| Ethanol: 38.45 mg/mL | [9] | |
| Water: Insoluble | [9] | |
| Storage | Powder: 2-8°C | [2] |
| Stock Solution (-20°C): Up to 6 months | [2] | |
| Stock Solution (-80°C): Up to 1 year | [7] |
Table 2: In Vitro Inhibitory Activity of ML323 against USP1/UAF1
| Assay Type | Substrate | IC50 | Reference |
| Fluorogenic Assay | Ubiquitin-Rhodamine | 76 nM | [8] |
| Gel-based Assay | K63-linked di-ubiquitin | 174 nM | [8] |
| Gel-based Assay | Ubiquitinated PCNA | 820 nM | [8] |
Experimental Protocols
Protocol 1: In Vitro Deubiquitination (DUB) Assay (Gel-Based)
This protocol is adapted from established methods to measure the enzymatic activity of USP1/UAF1.[8]
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitinated substrate (e.g., K63-linked di-ubiquitin or mono-ubiquitinated PCNA)
-
USP1 inhibitor (e.g., ML323) and DMSO for control
-
Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, 1 mM DTT
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and western blotting reagents
-
Antibodies against ubiquitin or the specific substrate
Procedure:
-
Prepare a reaction mixture containing the USP1/UAF1 complex (e.g., 150 nM) in the assay buffer.
-
Add the USP1 inhibitor at various concentrations to the reaction mixture. For the control, add an equivalent volume of DMSO.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the ubiquitinated substrate (e.g., 3 µM K63-linked di-ubiquitin).
-
Incubate the reaction for 1-2 hours at 37°C.
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the cleavage of the ubiquitinated substrate by Coomassie blue staining or western blotting with appropriate antibodies. The decrease in the ubiquitinated form and the increase in the deubiquitinated form indicate enzyme activity.
Protocol 2: Cellular Ubiquitination Assay for PCNA and FANCD2
This protocol is designed to assess the on-target effect of a USP1 inhibitor in cells.[8]
Materials:
-
Cells of interest cultured in appropriate media
-
USP1 inhibitor (e.g., ML323)
-
Optionally, a DNA damaging agent like cisplatin as a positive control for pathway activation.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE and western blotting reagents
-
Primary antibodies against PCNA and FANCD2
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the USP1 inhibitor at the desired concentrations for the desired duration (e.g., 3-24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant.
-
Prepare samples for SDS-PAGE with Laemmli buffer and boil.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform western blotting using primary antibodies for PCNA and FANCD2.
-
The accumulation of a higher molecular weight band corresponding to the mono-ubiquitinated form of PCNA and FANCD2 indicates inhibition of USP1.
Mandatory Visualizations
Caption: USP1 signaling pathway in the DNA damage response.
Caption: Experimental workflow for validating a USP1 inhibitor.
References
- 1. ML 323 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 2. USP1-UAF1 Inhibitor, ML323 | 1572414-83-5 [sigmaaldrich.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. USP1-UAF1 Inhibitor, ML323 | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Roles of USP1 in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Usp1-IN-7 bioavailability for in vivo studies
Welcome to the technical support center for Usp1-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), an enzyme involved in critical cellular processes like DNA repair and cell cycle regulation.[1] By inhibiting USP1, this compound has therapeutic potential in oncology.[1][2][3] However, like many small molecule inhibitors, this compound is expected to have low aqueous solubility, which can significantly limit its oral bioavailability and, consequently, its in vivo efficacy.[4][5][6]
Q2: What are the primary signaling pathways regulated by USP1?
USP1 plays a crucial role in the DNA damage response by deubiquitinating key proteins.[7][8] Two of its primary substrates are FANCD2 (Fanconi Anemia group D2 protein) and PCNA (Proliferating Cell Nuclear Antigen).[1][2][7][8] By removing ubiquitin from these proteins, USP1 regulates the Fanconi Anemia (FA) pathway for DNA crosslink repair and translesion synthesis (TLS) during DNA replication.[2][3][9] Inhibition of USP1 leads to the accumulation of ubiquitinated FANCD2 and PCNA, impairing DNA repair in cancer cells and leading to apoptosis.[1][7]
Q3: What are the common initial signs of poor bioavailability for this compound in animal studies?
Common indicators of poor bioavailability in vivo include:
-
High variability in plasma drug concentrations between individual animals.
-
Low or undetectable plasma concentrations of this compound after oral administration.
-
Lack of a dose-dependent increase in plasma exposure.
-
Minimal or no observed pharmacodynamic effect or therapeutic efficacy, even at high doses.
Q4: Can I simply increase the dose of this compound to overcome low bioavailability?
While dose escalation is a straightforward approach, it often has limitations. For poorly soluble compounds, increasing the dose may not lead to a proportional increase in absorption and could even lead to compound precipitation in the gastrointestinal tract. Furthermore, higher doses may increase the risk of off-target effects and toxicity. Therefore, formulation strategies to enhance bioavailability are generally preferred over simple dose escalation.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High variability in plasma concentrations | Poor aqueous solubility leading to inconsistent dissolution and absorption. | 1. Particle Size Reduction: Decrease the particle size of this compound to increase its surface area and dissolution rate.[4][10] 2. Formulation Optimization: Utilize solubility-enhancing formulations such as lipid-based systems (e.g., SEDDS), solid dispersions, or cyclodextrin complexes.[4][5][6][11] |
| Low or undetectable plasma exposure after oral dosing | 1. Low solubility and dissolution rate in gastrointestinal fluids. 2. High first-pass metabolism in the liver. 3. Efflux by transporters like P-glycoprotein in the intestinal wall. | 1. Enhance Solubility: Use co-solvents, surfactants, or pH modification in the formulation.[4][10][12] 2. Bypass First-Pass Metabolism: Consider alternative routes of administration (e.g., intraperitoneal, intravenous) for initial efficacy studies. For oral delivery, lipid-based formulations can promote lymphatic uptake, partially bypassing the liver.[13] 3. Inhibit Efflux Pumps: Co-administer a known P-glycoprotein inhibitor (e.g., verapamil, though this requires careful consideration of potential drug-drug interactions). |
| No observed in vivo efficacy despite adequate plasma exposure | 1. Rapid clearance of the compound. 2. The compound may not be reaching the target tissue in sufficient concentrations. 3. The in vivo mechanism of action is not fully understood or the target is not effectively engaged. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct detailed PK/PD studies to correlate plasma concentration with target engagement in the tumor tissue. 2. Tissue Distribution Studies: Analyze the concentration of this compound in the tumor and other relevant tissues. 3. Target Engagement Assays: Develop and utilize assays to confirm that this compound is binding to and inhibiting USP1 in the target tissue. |
| Precipitation of this compound in the formulation upon standing | The formulation is not stable, and the compound is crashing out of solution. | 1. Optimize Formulation Components: Adjust the ratio of solvents, co-solvents, and surfactants to improve stability. 2. Prepare Fresh Formulations: Prepare the dosing formulation immediately before administration to minimize the risk of precipitation. 3. Use of Polymeric Precipitation Inhibitors: Incorporate polymers that can maintain a supersaturated state of the drug.[5] |
Experimental Protocols
1. Protocol for Preparing a Nanosuspension of this compound
-
Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.[10][14]
-
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or other suitable surfactant)
-
High-pressure homogenizer or wet mill
-
Particle size analyzer
-
-
Methodology:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles). Alternatively, use a wet mill with appropriate grinding media.
-
Monitor the particle size distribution during the process using a particle size analyzer. Continue homogenization until the desired mean particle size (e.g., < 300 nm) is achieved.[14]
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
For in vivo studies, the nanosuspension can be administered directly by oral gavage.
-
2. Protocol for Preparing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Objective: To enhance the solubility and absorption of the lipophilic this compound by presenting it in a fine oil-in-water emulsion in the gastrointestinal tract.[6][11]
-
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
-
Methodology:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Based on the solubility data, select a combination of oil, surfactant, and co-surfactant.
-
Prepare different ratios of the selected components and vortex to form a homogenous mixture.
-
Add a known amount of this compound to each formulation and dissolve with gentle heating and stirring.
-
To assess the self-emulsification properties, add a small volume of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation.
-
Observe the formation of the emulsion and measure the droplet size and emulsification time. An ideal SEDDS will form a clear or slightly opalescent microemulsion with a droplet size of less than 200 nm.
-
The optimized SEDDS formulation containing this compound can be filled into gelatin capsules for oral administration.
-
Visualizations
Caption: USP1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for enhancing the bioavailability of this compound.
References
- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. course.cutm.ac.in [course.cutm.ac.in]
- 13. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to USP1 Inhibitors for DNA Damage Response Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key inhibitors targeting Ubiquitin-Specific Protease 1 (USP1), a critical enzyme in the DNA damage response (DDR). By regulating the removal of ubiquitin from key proteins, USP1 plays a pivotal role in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways, making it a compelling target for cancer therapy, particularly in tumors with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations.[1] This document outlines the performance of several notable USP1 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
A note on nomenclature: This guide focuses on publicly documented and well-characterized USP1 inhibitors. The specific compound "Usp1-IN-7" was not found in the reviewed scientific literature and may be an internal or less common designation. The inhibitors compared below represent the most widely studied alternatives.
Quantitative Comparison of USP1 Inhibitors
The following table summarizes the biochemical potency and characteristics of prominent USP1 inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric of an inhibitor's potency, with lower values indicating higher potency.
| Inhibitor | IC50 Value(s) | Mechanism of Action | Key Selectivity & Notes |
| ML323 | ~76 nM (Ub-Rho assay)[2]~174 nM (di-Ub assay)[2]~820 nM (Ub-PCNA assay)[2] | Reversible, Allosteric[3] | Highly selective for USP1/UAF1.[3] At higher concentrations (>100x IC50), may show activity against USP12 and USP46.[3][4] Potentiates cisplatin cytotoxicity.[2] |
| KSQ-4279 | Not publicly disclosed (in clinical trials) | Binds to the same cryptic site as ML323[3] | Reported to have "exquisite selectivity" for USP1, greater than ML323, even at concentrations 10,000-fold over its IC50.[3][4] Currently in Phase I clinical trials.[1] |
| Pimozide | Kᵢ = 0.5 µM[5] | Noncompetitive[5] | An antipsychotic drug repurposed as a USP1 inhibitor.[5] Shows 24-fold selectivity for USP1/UAF1 over USP7.[5] |
| GW7647 | Kᵢ = 0.7 µM[5] | Noncompetitive[5] | Shows good selectivity for USP1/UAF1 over other USPs like USP2, USP5, USP7, and USP8.[5] |
| SJB3-019A (SJB) | >90% inhibition at 1µM (Ub-AMC assay) | Selective USP1 enzymatic blocker | Reported to have more potent anti-myeloma activity than ML323, Pimozide, or GW7647. Does not significantly affect other DUBs like USP2, USP5, USP7, or USP14.[6] |
USP1 Signaling in DNA Damage Repair
USP1, in complex with its cofactor UAF1, is a key deubiquitinase (DUB) that reverses monoubiquitination of two critical proteins in the DNA damage response: FANCD2 and PCNA.[7][8][9] Inhibition of USP1 activity prevents this deubiquitination, leading to the accumulation of ubiquitinated substrates, which disrupts DNA repair, stalls replication, and can induce cell death (apoptosis), particularly in cancer cells.[6]
-
Fanconi Anemia (FA) Pathway: In response to DNA interstrand crosslinks (ICLs), the FANCI-FANCD2 protein complex is monoubiquitinated, a key step for recruiting repair proteins.[7][10] The USP1/UAF1 complex removes this ubiquitin mark to turn off the signal after repair is complete.[10] Inhibiting USP1 traps the ubiquitinated FANCI-FANCD2 complex on the DNA, disrupting the FA pathway.[6]
-
Translesion Synthesis (TLS) Pathway: During DNA replication, DNA damage can stall the replication fork. To bypass the lesion, Proliferating Cell Nuclear Antigen (PCNA) is monoubiquitinated, which recruits specialized, low-fidelity TLS polymerases.[7][8] USP1 deubiquitinates PCNA to prevent the unscheduled use of these error-prone polymerases and maintain genomic stability.[11] USP1 inhibitors cause an accumulation of mono- and poly-ubiquitinated PCNA, leading to replication stress and S-phase arrest.[8]
Caption: USP1/UAF1 signaling in DNA damage repair pathways.
Experimental Protocols
Accurate determination of inhibitor potency is crucial for comparative studies. The most common method is a biochemical assay to determine the IC50 value.
Protocol: In Vitro IC50 Determination using a Fluorogenic Substrate
This protocol is a generalized method based on the widely used ubiquitin-rhodamine (Ub-Rho) or ubiquitin-AMC (Ub-AMC) assays.[2][12] These assays measure the cleavage of a fluorogenic group from ubiquitin, which results in a quantifiable increase in fluorescence.
Materials:
-
Purified, recombinant USP1/UAF1 enzyme complex
-
Fluorogenic substrate (e.g., Ubiquitin-Rhodamine 110 or Ubiquitin-AMC)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 0.5 mM EDTA, 1 mM DTT, 0.1 mg/ml BSA)
-
Test inhibitors (e.g., ML323) dissolved in DMSO
-
Black, low-volume 384-well or 96-well assay plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 8-point, half-log dilution series is created.
-
Enzyme Preparation: Dilute the USP1/UAF1 enzyme stock to the final working concentration (e.g., 0.01-200 nM, depending on the assay) in cold 1x Assay Buffer.[2][3]
-
Assay Reaction:
-
Add a small volume of the diluted inhibitor (or DMSO for control wells) to the wells of the microplate.
-
Add the diluted USP1/UAF1 enzyme solution to all wells except for "no enzyme" negative controls.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[13]
-
-
Initiate Reaction: Add the fluorogenic substrate (e.g., 100-200 nM final concentration) to all wells to start the reaction.[2][3]
-
Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 10-60 minutes), protected from light.
-
Measurement: Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/540 nm for Rhodamine; 350/460 nm for AMC).[12]
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the data, setting the "DMSO only" positive control as 100% activity and "no enzyme" as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve (e.g., using the Hill equation) to calculate the IC50 value.[3]
-
Caption: Workflow for determining inhibitor IC50 using a fluorescence-based assay.
References
- 1. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to USP1 Inhibitors in Cancer Research: ML323 vs. Next-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-specific protease 1 (USP1) has emerged as a compelling target in oncology. Its critical role in the DNA damage response (DDR) and the Fanconi anemia (FA) pathway makes it a linchpin for cancer cell survival, particularly in tumors with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2][3] Inhibition of USP1 represents a promising therapeutic strategy to induce synthetic lethality and overcome resistance to conventional therapies like PARP inhibitors.[2][4]
This guide provides a detailed comparison of the well-established USP1 inhibitor, ML323, with the characteristics of emerging next-generation USP1 inhibitors, using publicly available data on compounds like KSQ-4279 as representative examples.
Introduction to USP1 Inhibition
USP1, in complex with its cofactor UAF1, is a deubiquitinase that removes ubiquitin from key proteins involved in DNA repair, notably FANCD2 and PCNA.[1][3][5] By doing so, it regulates the cellular response to DNA damage.[1][3] In many cancers, USP1 is overexpressed, contributing to enhanced DNA repair capabilities and resistance to chemotherapy.[1][6] USP1 inhibitors aim to block this activity, leading to an accumulation of ubiquitinated DNA repair proteins, ultimately causing replication stress, cell cycle arrest, and apoptosis in cancer cells.[6][7][8]
ML323: A Foundational USP1 Inhibitor
ML323 is a potent, selective, and reversible allosteric inhibitor of the USP1-UAF1 complex.[9] It has been instrumental as a chemical probe to elucidate the cellular functions of USP1 and validate it as a therapeutic target.
Mechanism of Action of ML323
ML323 binds to a cryptic pocket within the USP1 catalytic domain, away from the active site.[1][10] This allosteric binding induces conformational changes that disrupt the catalytic machinery, thereby inhibiting its deubiquitinase activity.[1][10] Cryo-electron microscopy has revealed that ML323 displaces a part of the hydrophobic core of USP1, leading to this inhibition.[1][10]
Quantitative Data Summary
The following tables summarize the available quantitative data for ML323 and provide a comparative look at a representative next-generation inhibitor, KSQ-4279.
Table 1: Biochemical Potency
| Compound | Target | Assay Type | IC50 | Reference |
| ML323 | USP1-UAF1 | Ubiquitin-Rhodamine | 76 nM | [9] |
| K63-linked diubiquitin cleavage | 174 nM | [9] | ||
| monoubiquitinated PCNA cleavage | 820 nM | [9] | ||
| KSQ-4279 | USP1-UAF1 | Ubiquitin-Rhodamine | Not specified, but potent | [4][11] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |
| ML323 | HCT116 (Colorectal) | CCK-8 | Sensitizes to Doxorubicin | 50 µM | [6] |
| SW480 (Colorectal) | CCK-8 | Sensitizes to Doxorubicin | 50 µM | [6] | |
| H596 (NSCLC) | Colony Formation | Sensitizes to Cisplatin | EC50 > 10 µM (alone) | [9] | |
| KSQ-4279 | BRCA-mutant | Cell Viability | Potent anti-proliferative activity | Not specified | [4] |
Signaling Pathways and Experimental Workflows
The inhibition of USP1 by compounds like ML323 has profound effects on cellular signaling, primarily impacting the DNA damage response.
USP1 Signaling Pathway
The following diagram illustrates the central role of USP1 in the DNA damage response pathway and how its inhibition by molecules like ML323 affects downstream events.
Caption: USP1's role in the DNA damage response and the effect of ML323.
Experimental Workflow for Evaluating USP1 Inhibitors
A typical workflow for assessing the efficacy of a USP1 inhibitor is depicted below.
Caption: A standard workflow for the preclinical evaluation of USP1 inhibitors.
Experimental Protocols
Ubiquitin-Rhodamine Assay (Biochemical)
This assay measures the enzymatic activity of USP1-UAF1 by monitoring the cleavage of a fluorogenic substrate, ubiquitin-rhodamine 110 G (Ub-Rho).
Methodology:
-
Reactions are typically performed in a 384-well plate format.
-
The reaction buffer contains HEPES, BSA, EDTA, and DTT.
-
Recombinant USP1-UAF1 enzyme is incubated with varying concentrations of the inhibitor (e.g., ML323).
-
The reaction is initiated by the addition of the Ub-Rho substrate.
-
The increase in fluorescence, corresponding to the cleavage of the substrate, is measured over time using a plate reader.
-
IC50 values are calculated from the dose-response curves.[9][11]
Cell Viability Assay (Cellular)
This assay determines the effect of the inhibitor on cancer cell proliferation, both alone and in combination with other chemotherapeutic agents.
Methodology:
-
Cancer cells (e.g., HCT116, SW480) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with the USP1 inhibitor at various concentrations, with or without a fixed concentration of a DNA-damaging agent (e.g., doxorubicin, cisplatin).
-
After a specified incubation period (e.g., 24-72 hours), a reagent such as CCK-8 or MTT is added to the wells.
-
The absorbance is measured using a microplate reader, which correlates with the number of viable cells.
-
The percentage of cell viability is calculated relative to untreated control cells.[6]
Western Blotting for Ubiquitinated Substrates (Cellular)
This technique is used to confirm the on-target effect of the USP1 inhibitor in a cellular context by measuring the levels of ubiquitinated PCNA and FANCD2.
Methodology:
-
Cancer cells are treated with the USP1 inhibitor for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for PCNA and FANCD2.
-
The appearance of higher molecular weight bands corresponding to the ubiquitinated forms of these proteins indicates USP1 inhibition.
-
Loading controls (e.g., GAPDH, β-actin) are used to ensure equal protein loading.
Conclusion and Future Directions
ML323 has been a cornerstone in the exploration of USP1 as a cancer target, demonstrating potent and selective inhibition. It remains an invaluable tool for basic research. The field is now advancing with the development of next-generation USP1 inhibitors, such as KSQ-4279 and others in early clinical development, which are being optimized for improved pharmacokinetic properties and in vivo efficacy.[2][4] These newer agents hold the promise of translating the preclinical success of USP1 inhibition into tangible clinical benefits for cancer patients, particularly in the context of overcoming resistance to existing therapies. Researchers and drug developers should consider the robust preclinical data generated with tool compounds like ML323 as a strong foundation for the continued investigation and clinical translation of novel USP1 inhibitors.
References
- 1. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics [frontiersin.org]
- 7. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the USP1 Inhibitor ML323 Across Diverse Cancer Types
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical efficacy and mechanism of action of the Ubiquitin-Specific Protease 1 (USP1) inhibitor, ML323, in various cancer models. This guide provides a comparative analysis of ML323's performance, alternative USP1 inhibitors, and detailed experimental data to support further investigation and drug development efforts.
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) and other cellular processes by removing ubiquitin from key protein substrates. Its overexpression is implicated in the progression and chemoresistance of numerous cancers, making it an attractive therapeutic target. ML323 is a potent and selective small molecule inhibitor of the USP1/UAF1 complex. This guide provides a comparative analysis of ML323's activity across different cancer types, offering valuable insights for the oncology research community.
Data Presentation
In Vitro Cytotoxicity of ML323 in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of ML323 has been evaluated in a wide range of cancer cell lines, demonstrating varying degrees of sensitivity across different cancer types. The following table summarizes the IC50 values of ML323 in a panel of cancer cell lines from the Genomics of Drug Sensitivity in Cancer (GDSC) database and other published studies.
| Cancer Type | Cell Line | IC50 (µM) |
| Ovarian Cancer | OVCAR8 | Sensitive (Specific value not provided in the search results) |
| EFO21 | Sensitive (Specific value not provided in the search results) | |
| Osteosarcoma | 143B | 42.41 (at 48h) |
| HOS | 40.89 (at 48h)[1] | |
| Non-Small Cell Lung Cancer | H596 | > 10 (as a single agent)[2] |
| Renal Carcinoma | ACHN | Not specified, but ML323 induced survivin downregulation and DR5 upregulation |
| Lung Carcinoma | A549 | Not specified, but ML323 induced survivin downregulation and DR5 upregulation[3] |
| Colon Carcinoma | HCT116 | Not specified, but ML323 induced survivin downregulation and DR5 upregulation[3] |
| Hepatocellular Carcinoma | SK-Hep1 | Not specified, but ML323 induced survivin downregulation and DR5 upregulation[3] |
| Pan-Cancer Panel (GDSC) | Multiple Cell Lines | Median IC50: 85.418 µM - 111.74 µM across different datasets[4][5] |
Comparison of ML323 with Alternative USP1 Inhibitors
Several other small molecules have been identified as inhibitors of USP1. A comparison of their biochemical potency and selectivity is crucial for selecting the appropriate tool compound for research.
| Compound | USP1/UAF1 IC50 (µM) | USP2 IC50 (µM) | USP5 IC50 (µM) | USP7 IC50 (µM) | USP8 IC50 (µM) | USP12/46 IC50 (µM) |
| ML323 | 0.076 - 0.177 | No Inhibition | No Inhibition | No Inhibition | No Inhibition | No Inhibition |
| GW7647 | 5 | >114 | No Inhibition | 44 | No Inhibition | 12 |
| Pimozide | 2 | No Inhibition | No Inhibition | 47 | No Inhibition | No Inhibition |
| C527 | 0.88 | Not Determined | 1.65 | Not Determined | Not Determined | 5.97 |
| KSQ-4279 | Not specified | Highly selective for USP1 over other USPs, including USP12 and USP46[6] | Not specified | Not specified | Not specified | Not specified |
Data compiled from published literature. "No Inhibition" indicates no significant inhibition observed at the highest tested concentration (typically >100 µM).[7]
In Vivo Efficacy of ML323 in Xenograft Models
The anti-tumor activity of ML323 has been evaluated in several preclinical xenograft models, demonstrating its potential for in vivo efficacy, both as a single agent and in combination with other therapies.
| Cancer Type | Xenograft Model | Treatment | Key Findings |
| Osteosarcoma | Subcutaneous xenograft (143B cells) | ML323 (5 and 10 mg/kg, i.p., every two days) | Dose-dependent suppression of tumor growth.[2] |
| Colorectal Cancer | Subcutaneous xenograft (HCT116 cells) | ML323 (10 mg/kg, i.p.) + TRAIL (3 mg/kg) for 21 days | Significant reduction in tumor volume compared to either agent alone.[8] |
| Breast Cancer (BRCA1-mutant) | Subcutaneous xenograft (MDA-MB-436 cells) | I-138 (a potent USP1 inhibitor, 50 mg/kg, p.o., daily) | Not specified for ML323, but the related inhibitor I-138 was effective. |
| Pancreatic Cancer | Not specified | Not specified | Not specified |
Mechanism of Action and Signaling Pathways
USP1 inhibition by ML323 primarily disrupts the DNA damage response, leading to synthetic lethality in cancers with underlying DNA repair defects (e.g., BRCA mutations) and sensitizing cancer cells to DNA-damaging agents.
Core Mechanism of USP1 Inhibition
ML323 allosterically inhibits the USP1/UAF1 complex, preventing the deubiquitination of two key substrates: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).
-
PCNA Deubiquitination Inhibition: Monoubiquitinated PCNA (Ub-PCNA) is crucial for recruiting low-fidelity polymerases during translesion synthesis (TLS), a DNA damage tolerance mechanism. By preventing PCNA deubiquitination, ML323 traps Ub-PCNA, leading to persistent TLS activation, replication stress, and ultimately cell death, particularly in cancer cells with high replicative stress.[9]
-
FANCD2 Deubiquitination Inhibition: The Fanconi Anemia (FA) pathway is a critical DNA repair pathway for interstrand crosslinks. Monoubiquitinated FANCD2 (Ub-FANCD2) is a key component of this pathway. Inhibition of its deubiquitination by ML323 impairs the proper functioning of the FA pathway, sensitizing cancer cells to DNA cross-linking agents like cisplatin.[9]
Cancer-Type Specific Signaling Pathways
The consequences of USP1 inhibition can vary depending on the genetic background and signaling landscape of the cancer type.
-
BRCA-Mutant Cancers (Breast, Ovarian): These tumors have a deficient homologous recombination (HR) repair pathway and are often sensitive to PARP inhibitors. USP1 inhibition provides a synthetic lethal interaction in these cancers by disrupting an alternative DNA repair pathway, leading to catastrophic DNA damage and cell death.[10]
-
Colorectal Cancer: In colorectal cancer cells, ML323 has been shown to downregulate the anti-apoptotic protein survivin and upregulate the death receptor 5 (DR5), sensitizing them to TRAIL-induced apoptosis.[3][8]
-
Osteosarcoma: ML323 treatment in osteosarcoma cells leads to the destabilization of the transcriptional co-activator with PDZ-binding motif (TAZ), a key player in the Hippo signaling pathway, resulting in suppressed tumor progression.[1]
-
Leukemia: USP1 inhibition in leukemic cells promotes the degradation of the Inhibitor of DNA binding 1 (ID1), a transcription factor essential for leukemic cell proliferation.[7]
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the cytotoxic effects of ML323 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
ML323 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of ML323 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the ML323 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[11][12]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for PCNA Ubiquitination
This protocol is used to assess the on-target effect of ML323 by detecting changes in the ubiquitination status of PCNA.
Materials:
-
Cancer cell lines
-
ML323
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PCNA, anti-ubiquitin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with ML323 at the desired concentration and for the specified time. A positive control for DNA damage (e.g., UV irradiation or cisplatin treatment) can be included.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system. Monoubiquitinated PCNA will appear as a band with an approximate 8 kDa shift higher than the unmodified PCNA band.[13][14]
Colony Formation Assay
This assay assesses the long-term effect of ML323 on the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
ML323
-
Crystal violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of ML323.
-
Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.
-
After the incubation period, wash the wells with PBS, fix the colonies with a fixing solution (e.g., methanol), and stain them with crystal violet solution.[15][16]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment condition.
Conclusion
ML323 is a valuable tool compound for studying the role of USP1 in cancer. Its ability to induce cytotoxicity and sensitize cancer cells to other therapies across a range of cancer types highlights the potential of USP1 inhibition as a therapeutic strategy. This guide provides a foundation for researchers to design and interpret experiments with ML323 and other USP1 inhibitors, ultimately contributing to the development of novel cancer treatments. Further research is warranted to explore the full potential of USP1 inhibitors in a clinical setting, including the identification of predictive biomarkers for patient selection and the development of combination therapies.
References
- 1. USP1 inhibition suppresses the progression of osteosarcoma via destabilizing TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug: ML323 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Drug: ML323 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Table 4, Comparison of ML323 to previously identified USP1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ubiquitinated-PCNA protects replication forks from DNA2-mediated degradation by regulating Okazaki fragment maturation and chromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 16. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Usp1-IN-7 Effects in Multiple Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Ubiquitin-Specific Protease 1 (USP1) inhibitor, Usp1-IN-7, alongside other notable USP1 inhibitors. The objective is to offer a clear, data-driven overview of their performance across various cancer cell lines, supported by detailed experimental protocols to aid in the design and interpretation of related research.
Introduction to USP1 and its Role in Cancer
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR).[1] It functions as a key regulator in two major DNA repair pathways: the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[1][2] In these pathways, USP1, in complex with its cofactor UAF1, removes monoubiquitin from key proteins such as FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[2][3] This deubiquitination is essential for the proper regulation and completion of DNA repair.[4]
In many cancers, the expression of USP1 is upregulated, which can contribute to chemoresistance by enhancing the cancer cells' ability to repair DNA damage induced by therapeutic agents.[1] Consequently, inhibiting USP1 has emerged as a promising therapeutic strategy, particularly in cancers with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, where it can induce synthetic lethality.[5]
Comparative Analysis of USP1 Inhibitors
This section provides a comparative overview of the in vitro activity of this compound and other well-characterized USP1 inhibitors. The data is summarized to facilitate a direct comparison of their potency across different cancer cell lines.
Biochemical Potency
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound (Cpd 15) | Recombinant Human USP1/UAF1 | ≤50[6][7] | Biochemical Assay |
| ML323 | USP1/UAF1 | 76[4] | Ubiquitin-Rhodamine Assay |
| KSQ-4279 (RO7623066) | UAF1/USP1 | 4.96[8] | Ubiquitin-Rhodamine110-Glycine Assay |
| Pimozide | USP1/UAF1 | ~2000 (2µM)[3] | Di-ubiquitin Cleavage Assay |
| GW7647 | USP1/UAF1 | ~5000 (5µM)[3] | Di-ubiquitin Cleavage Assay |
Cellular Proliferation (Antiproliferative Activity)
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound (Cpd 15) | MDA-MB-436 | Breast Cancer (BRCA1 mutant) | ≤50[6][7] |
| ML323 | Caki-1 | Renal Carcinoma | ~30,000 (30µM)[2] |
| ACHN | Renal Carcinoma | Not specified, but showed similar expression patterns to Caki-1[2] | |
| A549 | Lung Carcinoma | Not specified, but showed similar expression patterns to Caki-1[2] | |
| HCT116 | Colon Carcinoma | Not specified, but showed similar expression patterns to Caki-1[2] | |
| SK-Hep1 | Hepatocellular Carcinoma | Not specified, but showed similar expression patterns to Caki-1[2] | |
| KSQ-4279 | MDA-MB-436 | Breast Cancer (BRCA1 mutant) | 6.75[8] |
| Pimozide | H596 | Non-Small Cell Lung Cancer (Cisplatin-resistant) | Showed synergistic activity with cisplatin[1] |
| H460 | Non-Small Cell Lung Cancer (Cisplatin-sensitive) | Did not show synergy with cisplatin[1] |
Note: The available data for this compound is currently limited to the MDA-MB-436 cell line. Further cross-validation in a broader panel of cell lines is necessary to fully characterize its activity profile.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of USP1 inhibitors and the experimental procedures used for their evaluation, the following diagrams are provided.
Caption: USP1 Signaling Pathway and Point of Inhibition.
Caption: Key Experimental Workflows for USP1 Inhibitor Evaluation.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound and comparator compounds in the appropriate vehicle (e.g., DMSO). Add the compounds to the cells to achieve the desired final concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the results as a dose-response curve. Calculate the IC50 value using a non-linear regression model.
In Vitro Deubiquitinase (DUB) Activity Assay
-
Reaction Buffer Preparation: Prepare a DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Compound Preparation: Prepare a serial dilution of this compound and other inhibitors in DMSO.
-
Enzyme and Inhibitor Incubation: In a 96-well black plate, add the recombinant USP1/UAF1 enzyme complex to the reaction buffer. Add the diluted inhibitors and incubate for 30 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic ubiquitin substrate, such as Ubiquitin-AMC (7-amino-4-methylcoumarin) or Ubiquitin-Rhodamine110.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity every minute for 30-60 minutes using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC).
-
Data Analysis: Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve). Normalize the velocities to the DMSO control and plot against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for Ubiquitinated FANCD2 and PCNA
-
Cell Treatment and Lysis: Plate cells and treat with this compound or control for the desired time. To enhance the detection of ubiquitinated proteins, cells can be pre-treated with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an 8-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against FANCD2 and PCNA overnight at 4°C. These antibodies should detect both the unmodified and the slower-migrating monoubiquitinated forms. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of ubiquitinated to non-ubiquitinated forms of FANCD2 and PCNA. An increase in this ratio upon inhibitor treatment indicates target engagement.
References
- 1. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP1 | Insilico Medicine [insilico.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Insilico Medicine divulges new USP1 inhibitors | BioWorld [bioworld.com]
- 8. USP1 inhibitors for cancer identified by Impact Therapeutics | BioWorld [bioworld.com]
Benchmarking Usp1-IN-7 Against Novel DNA Repair Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer therapeutics, targeting DNA damage response (DDR) pathways has emerged as a promising strategy. This guide provides a comprehensive comparison of Usp1-IN-7, a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1), against a panel of novel DNA repair inhibitors. By presenting key performance data, detailed experimental protocols, and illustrating the underlying signaling pathways, this document serves as a valuable resource for researchers and drug development professionals.
Introduction to DNA Repair Inhibition and the Role of USP1
Cancer cells often exhibit genomic instability and a heightened reliance on specific DNA repair pathways for survival. Inhibiting these pathways can lead to synthetic lethality, a phenomenon where the combination of two genetic or chemical perturbations is lethal to a cell, while each perturbation alone is not.
USP1 is a deubiquitinating enzyme that plays a crucial role in two key DNA damage tolerance pathways: the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS). It achieves this by removing monoubiquitin from FANCD2 and Proliferating Cell Nuclear Antigen (PCNA), respectively. By inhibiting USP1, this compound and its analogs disrupt these repair mechanisms, leading to an accumulation of DNA damage and subsequent cell death, particularly in cancers with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.
This guide benchmarks this compound against inhibitors targeting other critical nodes in the DNA repair network, including:
-
PARP Inhibitors (e.g., Olaparib): Poly(ADP-ribose) polymerase (PARP) inhibitors trap PARP1 on DNA and prevent the repair of single-strand breaks, which are then converted to more lethal double-strand breaks during replication.
-
ATR Inhibitors (e.g., VE-821): Ataxia telangiectasia and Rad3-related (ATR) kinase is a key sensor of replication stress and single-stranded DNA. Its inhibition compromises the S and G2/M cell cycle checkpoints.
-
CHK1 Inhibitors (e.g., AZD7762): Checkpoint kinase 1 (CHK1) is a downstream effector of ATR, and its inhibition also abrogates cell cycle checkpoints, forcing cells with damaged DNA into mitosis.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound (represented by its well-characterized analog ML323 and other potent USP1 inhibitors) in comparison to other DNA repair inhibitors. It is important to note that direct head-to-head comparisons in the same experimental settings are limited in the published literature. Therefore, the presented data is compiled from various studies, and the specific cell lines and assay conditions are provided for context.
Table 1: In Vitro Inhibitory Activity (IC50)
| Inhibitor | Target | Cell Line | IC50 (nM) | Citation |
| ML323 | USP1/UAF1 | H596 (NSCLC) | 76 (Ub-Rho assay) | [1] |
| I-138 | USP1/UAF1 | Biochemical Assay | 4.1 | [2] |
| Olaparib | PARP | 12 Breast Cancer Cell Lines | 3,700 - 31,000 | [3] |
| VE-821 | ATR | Cell-free assay | 26 | [4] |
| AZD7762 | CHK1/2 | Cell-free assay | 5 (CHK1) | [5] |
Table 2: Cellular Viability and Proliferation
| Inhibitor | Cell Line | Assay | Endpoint | Result | Citation |
| ML323 + Cisplatin | H596 (NSCLC) | Clonogenic Assay | EC50 | 8-fold decrease with 1:4 ratio | [1] |
| I-138 | MDA-MB-436 (BRCA1 mut) | CellTiter-Glo | Viability Loss | Significant | |
| Olaparib | UWB1.289 (BRCA1 mut) | Clonogenic Assay | Survival | Dose-dependent decrease | [6] |
| VE-821 | PSN-1, MiaPaCa-2 (Pancreatic) | Clonogenic Assay | Radiosensitization | Significant enhancement | |
| AZD7762 + Gemcitabine | MiaPaCa-2 (Pancreatic) | Clonogenic Assay | Radiosensitization | Significant enhancement | [5] |
Table 3: Induction of DNA Damage (γH2AX Foci Formation)
| Inhibitor | Cell Line | Treatment Condition | Result | Citation |
| ML323 + Anticancer Drugs | Caki-1 (Renal Carcinoma) | Combination | Increased γH2AX phosphorylation | [7] |
| USP1 inhibitor (SJB) | COV-318, OVCAR-8 (Ovarian) | 500 nM | Increased γH2AX phosphorylation | [8] |
| Olaparib | Breast Cancer Cell Lines | 1 µM, 72h | Increased γH2AX foci | [9] |
| VE-821 + Radiation | PSN-1, MiaPaCa-2 (Pancreatic) | Combination | Persistent γH2AX foci | |
| AZD7762 + Gemcitabine/Radiation | Pancreatic Cancer Cells | Combination | Persistent γH2AX expression | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: USP1 Signaling Pathway in DNA Repair.
Caption: General Experimental Workflow for Benchmarking.
Experimental Protocols
In Vitro Deubiquitination (DUB) Assay
This assay measures the enzymatic activity of USP1 and the inhibitory effect of compounds like this compound.
Materials:
-
Purified recombinant USP1/UAF1 complex
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine 110)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)
-
Test inhibitors (this compound and others)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitors in assay buffer.
-
In a 96-well plate, add the diluted inhibitors to the respective wells. Include a positive control (USP1/UAF1 without inhibitor) and a negative control (assay buffer only).
-
Add the purified USP1/UAF1 enzyme complex to all wells except the negative control.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic ubiquitin substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 350 nm excitation and 460 nm emission for Ub-AMC) over a time course.
-
Calculate the rate of reaction for each well.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with inhibitors.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitors
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Seed a known number of cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitors. Include a vehicle-treated control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
γH2AX Foci Formation Assay
This immunofluorescence-based assay quantifies DNA double-strand breaks.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Test inhibitors
-
Paraformaldehyde (4%) for fixation
-
Triton X-100 (0.25%) for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with the test inhibitors for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope and capture images.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
Discussion and Conclusion
The data presented in this guide highlight the potential of this compound and other USP1 inhibitors as potent anti-cancer agents, particularly in combination with other DNA damaging therapies. The synergistic effects observed with PARP inhibitors in BRCA-mutant cancers underscore the strategy of targeting multiple nodes within the DNA repair network to achieve enhanced therapeutic efficacy.[6]
While direct comparative data remains a key area for future research, the available evidence suggests that USP1 inhibitors have a distinct mechanism of action that can complement existing DNA repair-targeted therapies. The detailed protocols provided herein offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these novel inhibitors.
The continued investigation into the efficacy of this compound and its analogs, both as monotherapies and in combination, will be crucial in defining their role in the clinical management of cancer. This guide serves as a foundational resource to aid in the design and interpretation of such preclinical and translational research.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. - ASCO [asco.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP1 deubiquitinates PARP1 to regulate its trapping and PARylation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of USP1 Inhibitors and Other Deubiquitinase (DUB) Inhibitors
An Objective Guide for Researchers in Drug Discovery
Deubiquitinating enzymes (DUBs) have emerged as a critical class of therapeutic targets in oncology and other diseases due to their integral role in regulating protein stability and cellular pathways.[1][2] Among these, Ubiquitin-Specific Protease 1 (USP1) is a key regulator of DNA damage response pathways, making it an attractive target for cancer therapy.[3][4] While information on a specific compound denoted "Usp1-IN-7" is not available in the provided search results, this guide offers a comprehensive comparison of well-characterized USP1 inhibitors, such as SJB3-019A and ML323, against inhibitors of other DUBs, providing researchers with supporting experimental data and methodologies to inform their work.
Introduction to USP1 and DUBs
DUBs counteract the process of ubiquitination by removing ubiquitin molecules from substrate proteins, thereby influencing protein degradation, localization, and activity.[2][5] Dysregulation of DUB activity is implicated in various pathologies, including cancer, making them a focal point for drug development.[1][2]
USP1, in complex with its cofactor UAF1, plays a crucial role in the DNA damage response by deubiquitinating key proteins such as FANCD2, FANCI, and PCNA.[6][7] This activity is central to the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways, which allow cells to repair DNA damage.[7][8] In many cancers, USP1 is overexpressed, contributing to therapeutic resistance.[3][9] Therefore, inhibiting USP1 can sensitize cancer cells to DNA-damaging agents like cisplatin.[7]
Comparative Efficacy and Selectivity of DUB Inhibitors
The therapeutic potential of a DUB inhibitor is largely determined by its potency and selectivity. An ideal inhibitor will potently target its intended DUB with minimal off-target effects on other DUBs or cellular proteins.
Below is a summary of the inhibitory activity of several USP1 inhibitors compared to inhibitors of other DUBs.
| Inhibitor | Primary Target | IC50 (USP1) | Selectivity Profile (IC50 for other DUBs) | Cell-Based Activity |
| SJB3-019A (SJB) | USP1 | >90% inhibition at 1µM | No significant activity against USP2, USP5, USP7, USP14, or UCH37.[8][10] | Decreases viability of multiple myeloma cells, overcomes bortezomib resistance, and induces apoptosis.[8][10] |
| ML323 | USP1-UAF1 | 0.078 µM | Highly selective against a panel of other DUBs.[7] | Potentiates cisplatin cytotoxicity in non-small cell lung cancer and osteosarcoma cells.[7] |
| Pimozide | USP1/UAF1 | 1.9 µM | USP7 (47 µM); No inhibition of USP2, USP5, USP8.[11] | Reverses cisplatin resistance in non-small cell lung cancer cells.[11] |
| GW7647 | USP1/UAF1 | 4.9 µM | USP7 (44 µM); USP2 (>114 µM); No inhibition of USP5, USP8.[11] | Reverses cisplatin resistance in non-small cell lung cancer cells.[11] |
| P5091 | USP7 | Not active against USP1 | Potent inhibitor of USP7. | Induces apoptosis in cancer cells by stabilizing p53. |
Table 1: Comparative analysis of the inhibitory activity and selectivity of various DUB inhibitors. Data is compiled from multiple studies.[7][8][10][11]
Mechanism of Action: How USP1 Inhibitors Work
USP1 inhibitors primarily function by blocking the deubiquitination of key substrates involved in DNA repair pathways.[3] By inhibiting USP1, these compounds lead to the accumulation of ubiquitinated FANCD2 and PCNA.[3][8] This accumulation disrupts the Fanconi Anemia and Translesion Synthesis pathways, impairing the cell's ability to repair DNA damage and ultimately leading to apoptosis.[3][8][10]
The inhibitor ML323, for example, binds to a cryptic site on USP1, inducing conformational changes that allosterically disrupt the active site and inhibit its deubiquitinating activity.[4][12]
USP1 Signaling Pathway in DNA Damage Response
Caption: USP1's role in DNA damage response.
Experimental Protocols
Accurate and reproducible data are the cornerstones of drug discovery. Below are the methodologies for key experiments used to characterize DUB inhibitors.
1. Ubiquitin-Rhodamine Assay (for IC50 determination of UCH family DUBs)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific DUB.
-
Principle: This is a fluorescence-based assay. The DUB enzyme cleaves the ubiquitin from a Rhodamine110-glycine-ubiquitin substrate, releasing the fluorophore and causing an increase in fluorescence. The rate of this reaction is measured in the presence of varying concentrations of the inhibitor.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.8, 0.1 mg/ml BSA, 0.5 mM EDTA, and 1 mM DTT).[7]
-
Add the purified recombinant DUB enzyme to the buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the Ub-Rhodamine substrate.
-
Incubate at 37°C.
-
Measure the fluorescence intensity over time using a plate reader (Excitation/Emission ~485/535 nm).
-
Calculate the reaction rates and plot them against the inhibitor concentration to determine the IC50 value.[13]
-
2. Diubiquitin Cleavage Assay (for IC50 determination of USP family DUBs)
-
Objective: To assess the ability of an inhibitor to block the cleavage of a diubiquitin substrate.
-
Principle: This is a gel-based assay. The DUB enzyme is incubated with a diubiquitin substrate (e.g., K63-linked di-Ub). The reaction products (mono-ubiquitin) are then separated from the substrate by SDS-PAGE and visualized by Coomassie staining or Western blotting.
-
Protocol:
-
Prepare a reaction buffer as described above.[7]
-
Incubate the purified recombinant DUB enzyme (e.g., 150 nM USP1-UAF1) with varying concentrations of the inhibitor.[7]
-
Add the diubiquitin substrate (e.g., 3 µM K63-linked diubiquitin) to start the reaction.[7]
-
Incubate the reaction for a set time (e.g., 1-2 hours) at 37°C.[7]
-
Quench the reaction by adding Laemmli sample buffer.[7]
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Blue or perform a Western blot using an anti-ubiquitin antibody.
-
Quantify the band intensities of the diubiquitin and mono-ubiquitin to determine the extent of inhibition at each compound concentration and calculate the IC50.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures.
-
Protocol:
-
Treat cultured cells with the test compound or vehicle control.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of different temperatures.
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Analyze the supernatant (containing soluble protein) by Western blotting for the target DUB.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Experimental Workflow for DUB Inhibitor Screening
Caption: A typical workflow for DUB inhibitor discovery.
Conclusion and Future Directions
The development of potent and selective DUB inhibitors, particularly for targets like USP1, holds significant promise for cancer therapy. Compounds like SJB3-019A and ML323 have demonstrated clear preclinical efficacy by disrupting DNA repair pathways and inducing apoptosis in cancer cells.[7][10] The continued exploration of DUB inhibitors is a rapidly advancing field, with several compounds now entering clinical trials.[4][14] Future research will likely focus on developing even more selective inhibitors, understanding and overcoming resistance mechanisms, and exploring combination therapies to maximize therapeutic benefit. The detailed protocols and comparative data presented in this guide are intended to aid researchers in this critical endeavor.
References
- 1. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 6. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DUB Inhibitors Pipeline 2025: Comprehensive Clinical Trials and Therapies Analysis with Key MOA and ROA Insights by DelveInsight | Mission Therapeutics, Ubiquigent, Almac Discovery, KSQ Therapeutics [barchart.com]
Independent Validation of USP1 Inhibition: A Comparative Guide to ML323 and Other Investigational Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-characterized USP1 inhibitor, ML323, with other notable alternatives, including the clinical candidate KSQ-4279. The information presented is collated from published findings to support independent validation efforts and inform future research directions in the targeting of Ubiquitin-Specific Protease 1 (USP1) for therapeutic intervention.
Core Findings of Published USP1 Inhibitors
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in DNA damage response pathways, primarily through its regulation of PCNA and the FANCD2/FANCI complex.[1] Its inhibition is a promising strategy in oncology, particularly in cancers with deficiencies in homologous recombination.[2] This guide focuses on the key findings related to several small molecule inhibitors of USP1.
ML323 is a potent, reversible, and selective allosteric inhibitor of the USP1-UAF1 complex.[3] The original discovery and characterization of ML323 demonstrated its nanomolar inhibitory activity and its ability to increase the monoubiquitination of PCNA and FANCD2 in cells, thereby potentiating the cytotoxicity of DNA damaging agents like cisplatin.[4][5]
KSQ-4279 (RO7623066) is a first-in-class USP1 inhibitor that has entered clinical development.[6][7][8] Preclinical data have shown its potent and selective inhibition of USP1, leading to tumor growth inhibition in BRCA-deficient models, both as a monotherapy and in combination with PARP inhibitors.[2][6]
Pimozide and GW7647 are earlier identified, less selective inhibitors of USP1.[9] While they demonstrated the feasibility of targeting USP1, their off-target effects have limited their use as specific chemical probes.[4]
Quantitative Data Comparison
The following tables summarize the quantitative data from published studies on the biochemical potency, cellular activity, and in vivo efficacy of various USP1 inhibitors.
Table 1: Biochemical Potency of USP1 Inhibitors
| Compound | Assay Type | IC50 / Ki | Reference |
| ML323 | Ubiquitin-Rhodamine | 76 nM (IC50) | [10] |
| K63-linked diubiquitin | 174 nM (IC50) | [10] | |
| Ub-PCNA | 820 nM (IC50) | [10] | |
| Free Enzyme | 68 nM (Ki) | [10] | |
| KSQ-4279 | Ubiquitin-Rhodamine | Potent and selective (specific IC50 not publicly disclosed) | [6][11] |
| Pimozide | Not specified | 0.5 µM (Ki) | [9] |
| GW7647 | Not specified | 0.7 µM (Ki) | [9] |
Table 2: Cellular Activity of USP1 Inhibitors
| Compound | Cell Line | Assay | Key Findings | Reference |
| ML323 | H596 (NSCLC) | Western Blot | Increased Ub-PCNA starting at 5 µM | [10] |
| HCT116 | Western Blot | Dose-dependent increase in Ub-PCNA | [4] | |
| HEK293T | Western Blot | Increased Ub-PCNA and Ub-FANCD2 with 30 µM ML323 + 100 µM Cisplatin | [4] | |
| OVACR8, EFO21 (Ovarian) | Cell Proliferation | Inhibition of proliferation at 30 µM | [12][13] | |
| KSQ-4279 | BRCA1-mutant cells | Cell Cycle Analysis | Induces cell cycle arrest and DNA damage | [8] |
| Pimozide | U2OS (Osteosarcoma) | Cell Proliferation | IC50 of 13.78 ± 0.34 µM at 72h | [14] |
| HEK293T | Western Blot | Increased Ub-PCNA and Ub-FANCD2 in combination with cisplatin | [9] | |
| GW7647 | HEK293T | Western Blot | Increased Ub-PCNA and Ub-FANCD2 in combination with cisplatin | [9] |
Table 3: In Vivo Efficacy of USP1 Inhibitors
| Compound | Model | Dosing | Key Findings | Reference |
| ML323 | Osteosarcoma Xenograft | 5 and 10 mg/kg, i.p., every two days | Dose-dependent tumor growth suppression | [15] |
| HCT116 Xenograft | 10 mg/kg ML323 + 3 mg/kg GST-TRAIL, i.p. | Significant reduction in tumor volume | [16][17] | |
| KSQ-4279 | Ovarian PDX | 100 and 300 mg/kg | 102% and 105% tumor growth inhibition vs control, respectively | [6] |
| TNBC PDX (PARP-resistant) | Combination with PARP inhibitor | Durable tumor regressions | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biochemical Deubiquitination (DUB) Assay
This protocol is based on the ubiquitin-rhodamine assay used for high-throughput screening and IC50 determination.
-
Reagents: Purified USP1/UAF1 complex, ubiquitin-rhodamine 110 substrate, assay buffer (e.g., 50 mM HEPES, pH 7.8, 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT), test compounds (dissolved in DMSO).
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the purified USP1/UAF1 enzyme to the assay buffer.
-
Add the test compounds to the wells containing the enzyme and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-rhodamine 110 substrate.
-
Monitor the increase in fluorescence intensity over time using a plate reader (excitation ~485 nm, emission ~535 nm).
-
Calculate the rate of reaction and determine the IC50 values by fitting the data to a dose-response curve.
-
Cellular Ubiquitination Assay (Western Blot)
This protocol describes the detection of ubiquitinated PCNA and FANCD2 in cells treated with USP1 inhibitors.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, H596) and allow them to adhere overnight.
-
Treat cells with the USP1 inhibitor at various concentrations and for different durations. A co-treatment with a DNA damaging agent like cisplatin can be included to induce the DNA damage response.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for PCNA or FANCD2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The monoubiquitinated form of the protein will appear as a band with a higher molecular weight.
-
Cell Viability/Proliferation Assay
This protocol is for assessing the effect of USP1 inhibitors on cancer cell growth.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the USP1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment:
-
MTS/MTT Assay: Add the MTS or MTT reagent to each well and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well to measure ATP levels, which correlate with cell viability. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 values.
Visualizations
The following diagrams illustrate the USP1 signaling pathway and a general workflow for the validation of a novel USP1 inhibitor.
References
- 1. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ksqtx.com [ksqtx.com]
- 7. KSQ Therapeutics Announces First Patient Dosed in Combination Portion of the Ongoing Phase 1 Study of KSQ-4279, a First-In-Class USP1 Inhibitor, in Patients with Advanced Solid Tumors - BioSpace [biospace.com]
- 8. KSQ Therapeutics Announces First Patient Dosed in Phase 1 Study of KSQ-4279, a First-in-Class USP1 Inhibitor, in Patients with Advanced Solid Tumors [businesswire.com]
- 9. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]
- 13. ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Usp1-IN-7
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Usp1-IN-7, a small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). Adherence to these procedures is critical for laboratory safety and environmental protection.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on established best practices for the disposal of similar laboratory chemicals and information extrapolated from the SDS for related compounds like USP7-IN-1.[1]
Chemical and Safety Information
Below is a summary of typical information found on a Safety Data Sheet. Researchers should always consult the specific SDS provided by the manufacturer upon purchase.
| Data Point | Information |
| Chemical Name | This compound |
| Synonyms | Not specified in search results. |
| CAS Number | Not specified in search results. |
| Molecular Formula | Not specified in search results. |
| Appearance | Typically a solid powder. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term storage, -20°C is common for solid compounds.[2] |
| Handling Precautions | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid formation of dust and aerosols.[1] |
| Hazard Identification | Assume the compound is hazardous. Avoid contact with skin and eyes. Do not ingest or inhale.[1] |
| First Aid Measures | Skin Contact: Wash off with soap and plenty of water.[1] Eye Contact: Flush eyes with water as a precaution. Ingestion: Do not induce vomiting. Seek medical attention. |
| Fire Fighting Measures | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] |
Standard Operating Procedure for Disposal
The following step-by-step protocol outlines the necessary procedures for the safe disposal of this compound.
I. Personal Protective Equipment (PPE)
-
Lab Coat: Always wear a flame-resistant lab coat.
-
Eye Protection: Use safety glasses or goggles.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, use a respirator.
II. Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) must be collected in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
III. Disposal Pathway
-
Consult Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.[3][4] These procedures are governed by regulations and may vary.
-
Environmental Health and Safety (EHS): Contact your institution's EHS or equivalent safety office to arrange for the pickup and disposal of the hazardous waste container.[3]
-
Drain Disposal Prohibition: Under no circumstances should this compound or its solutions be poured down the drain.[3]
-
Trash Disposal Prohibition: Do not dispose of this compound in the regular trash.[3]
IV. Spill and Emergency Procedures
-
Minor Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
